polyvinylbenzyl glucaro(1,4)lactonate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
148005-77-0 |
|---|---|
Molecular Formula |
C9H8BrFO2 |
Synonyms |
polyvinylbenzyl glucaro(1,4)lactonate |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis of Polyvinylbenzyl Glucaro(1,4)lactonate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of a proposed synthetic pathway for polyvinylbenzyl glucaro(1,4)lactonate, a novel polymer with potential applications in drug delivery and biomaterials. Due to the absence of direct literature on this specific compound, this guide outlines a rational, multi-step synthesis based on established chemical principles and analogous reactions. The synthesis involves three primary stages: the preparation of D-glucaro-1,4-lactone, the polymerization of 4-vinylbenzyl chloride, and the subsequent grafting of the lactone onto the polymer backbone.
Synthetic Strategy Overview
The proposed synthesis of this compound follows a three-stage experimental workflow. The overall strategy is based on the well-documented reactivity of poly(vinylbenzyl chloride), which readily undergoes nucleophilic substitution, allowing for the covalent attachment of various functional molecules.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Stage 1: Synthesis of D-Glucaro-1,4-lactone
D-glucaro-1,4-lactone is prepared by the acid-catalyzed dehydration of D-glucaric acid. The equilibrium between the free acid and its various lactone forms can be influenced by reaction conditions. The following protocol aims to favor the formation of the 1,4-lactone.
Methodology:
-
Preparation of D-Glucaric Acid Solution: An aqueous solution of monopotassium D-glucarate is passed through a column packed with a strong acid cation-exchange resin (e.g., Amberlyst-15 (H+ form)).
-
Ion Exchange: The eluent, now a solution of D-glucaric acid, is collected. The column is washed with deionized water until the pH of the eluent is neutral.
-
Lactonization: The D-glucaric acid solution is concentrated under reduced pressure at a temperature below 40°C. To drive the formation of the lactone, azeotropic distillation with a solvent like acetonitrile can be employed to remove water at a low temperature, which helps minimize the formation of the dilactone.
-
Isolation and Purification: The resulting syrup or solid is analyzed (e.g., by NMR) to confirm the presence and purity of D-glucaro-1,4-lactone. Further purification can be achieved through crystallization or chromatography if necessary.
Reaction Scheme:
Caption: Conversion of D-glucaric acid to D-glucaro-1,4-lactone.
Stage 2: Synthesis of Poly(vinylbenzyl chloride) (PVBC)
PVBC is synthesized via free-radical polymerization of 4-vinylbenzyl chloride (VBC). The molecular weight of the resulting polymer can be controlled by adjusting the monomer-to-initiator ratio.
Methodology:
-
Monomer Preparation: 4-Vinylbenzyl chloride (inhibitor removed) is dissolved in a suitable solvent such as toluene or 1,4-dioxane in a reaction flask.
-
Initiator Addition: A free-radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), is added to the solution.
-
Polymerization: The solution is deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) and then heated to approximately 60-70°C with stirring for a specified period (e.g., 24 hours).
-
Isolation: The polymer is isolated by precipitation in a non-solvent like methanol or ethanol.
-
Purification and Drying: The precipitated polymer is filtered, washed with the non-solvent to remove unreacted monomer and initiator, and dried in a vacuum oven at a moderate temperature (e.g., 40-50°C) to a constant weight.
| Parameter | Value | Reference |
| Monomer | 4-Vinylbenzyl Chloride | [1] |
| Initiator | Benzoyl Peroxide | [1] |
| Solvent | Toluene or 1,4-Dioxane | [1] |
| Temperature | 60 °C | [1] |
| Precipitation Solvent | Methanol | [2] |
| Expected PDI | ~1.8 | [2] |
Table 1: Typical parameters for the free-radical polymerization of VBC.
Stage 3: Grafting of D-Glucaro-1,4-lactone onto PVBC
This step involves a nucleophilic substitution reaction where the carboxylate of D-glucaro-1,4-lactone displaces the chloride on the benzyl groups of the PVBC backbone, forming an ester linkage.
Methodology:
-
Polymer Dissolution: Dried PVBC is dissolved in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Reactant Addition: D-glucaro-1,4-lactone is added to the polymer solution.
-
Base Addition: A non-nucleophilic base (e.g., triethylamine or potassium carbonate) is added to the mixture. The base deprotonates the carboxylic acid of the lactone, forming the carboxylate nucleophile in situ.
-
Reaction: The reaction mixture is heated (e.g., to 60-80°C) and stirred under an inert atmosphere for 24-48 hours.
-
Isolation and Purification: The final polymer is isolated by precipitation in a suitable non-solvent (e.g., water or diethyl ether). The product is then filtered and washed extensively to remove unreacted lactone and salt byproducts.
-
Drying: The purified this compound is dried under vacuum.
Reaction Scheme:
Caption: Grafting of D-glucaro-1,4-lactone onto the PVBC backbone.
Characterization
A thorough characterization of the intermediate and final products is essential to confirm the success of the synthesis.
| Technique | Purpose |
| NMR Spectroscopy (¹H, ¹³C) | To confirm the structure of D-glucaro-1,4-lactone, PVBC, and the final functionalized polymer. Successful grafting will be indicated by the appearance of signals corresponding to the glucaro-lactone moiety and a shift in the signals of the benzyl protons in the polymer backbone. |
| FTIR Spectroscopy | To identify characteristic functional groups. For the final product, the appearance of a strong ester carbonyl stretch (around 1740 cm⁻¹) and the disappearance of the C-Cl stretch from PVBC would indicate successful grafting. |
| Size Exclusion Chromatography (SEC/GPC) | To determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the PVBC and the final polymer. An increase in molecular weight after grafting provides evidence of the modification. |
| Thermal Analysis (TGA, DSC) | To assess the thermal stability and glass transition temperature of the polymers. Changes in these properties can indicate successful functionalization. |
Table 2: Recommended analytical techniques for product characterization.
Safety Considerations
-
4-Vinylbenzyl chloride is a lachrymator and should be handled in a well-ventilated fume hood. It is also prone to spontaneous polymerization and should be stored with an inhibitor and protected from heat and light.[3]
-
Solvents such as toluene, DMF, and THF are flammable and have associated health risks. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.
-
Bases like triethylamine are corrosive and should be handled with care.
This guide provides a foundational framework for the synthesis of this compound. Researchers should optimize the reaction conditions, such as stoichiometry, temperature, and reaction time, to achieve the desired degree of functionalization and polymer properties.
References
chemical structure of polyvinylbenzyl glucaro(1,4)lactonate
Disclaimer: To date, "polyvinylbenzyl glucaro(1,4)lactonate" has not been described in the scientific literature. This document, therefore, presents a hypothetical, in-depth technical guide based on established principles of polymer chemistry for its synthesis, characterization, and potential properties. The experimental protocols and data are illustrative and based on methodologies used for analogous polymer modifications.
Introduction
This technical guide provides a comprehensive overview of the hypothetical polymer, this compound. This novel functional polymer is conceptualized by the covalent attachment of D-glucaro-1,4-lactone to a polyvinylbenzyl chloride backbone. The resulting structure combines the processability of a polystyrene-based polymer with the rich functionality of a sugar-derived lactone containing both hydroxyl and carboxylic acid groups. This guide is intended for researchers and professionals in drug development and materials science who are interested in the synthesis and characterization of new functional polymers.
Proposed Chemical Structure
The proposed structure of this compound consists of a polystyrene backbone where a significant portion of the repeating units are functionalized with a glucaro(1,4)lactonate moiety via an ester linkage at the benzylic position.
Caption: Proposed chemical structure of a this compound repeating unit.
Synthesis
The synthesis of this compound is proposed as a two-step process:
-
Synthesis of Poly(vinylbenzyl chloride) (PVBC): The polymer backbone is synthesized by the free radical polymerization of 4-vinylbenzyl chloride.[1][2]
-
Functionalization with D-glucaro-1,4-lactone: The PVBC is then chemically modified by an esterification reaction with D-glucaro-1,4-lactone.[3][4]
Caption: Proposed synthetic workflow for this compound.
Quantitative Data
The following table summarizes hypothetical quantitative data for the precursor and final polymer, based on typical results for similar materials.
| Parameter | Poly(vinylbenzyl chloride) (Precursor) | This compound (Product) |
| Molecular Weight (Mn, g/mol ) | 25,000 | 35,000 |
| Polydispersity Index (PDI) | 1.8 | 1.9 |
| Degree of Substitution (%) | N/A | 60 |
| Solubility | Soluble in THF, CHCl₃, DMF[1] | Soluble in DMF, DMSO; dispersible in water |
| Glass Transition Temp. (Tg, °C) | ~90 | ~115 |
Experimental Protocols
Synthesis of Poly(vinylbenzyl chloride) (PVBC)
This protocol is based on standard free radical polymerization techniques.[2]
-
Materials: 4-Vinylbenzyl chloride (VBC), Azobisisobutyronitrile (AIBN), Toluene, Methanol.
-
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 10 g of VBC in 100 mL of toluene.
-
Add 0.1 g of AIBN to the solution.
-
Purge the solution with nitrogen for 30 minutes to remove dissolved oxygen.
-
Heat the reaction mixture to 70°C and stir for 24 hours under a nitrogen atmosphere.
-
Cool the solution to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to 500 mL of cold methanol with vigorous stirring.
-
Filter the white precipitate and wash with fresh methanol.
-
Dry the polymer in a vacuum oven at 40°C overnight.
-
Synthesis of this compound
This protocol is a hypothetical adaptation of esterification on a polymer backbone.
-
Materials: Poly(vinylbenzyl chloride) (PVBC), D-glucaro-1,4-lactone, Triethylamine (TEA), Dimethylformamide (DMF), Dialysis tubing (MWCO 3500 Da).
-
Procedure:
-
Dissolve 5 g of PVBC in 50 mL of DMF in a 250 mL round-bottom flask.
-
In a separate flask, dissolve 10 g of D-glucaro-1,4-lactone and 5 mL of TEA in 50 mL of DMF.
-
Add the D-glucaro-1,4-lactone solution to the PVBC solution.
-
Heat the reaction mixture to 60°C and stir for 48 hours.
-
Cool the solution to room temperature.
-
Transfer the solution to a dialysis tube and dialyze against deionized water for 72 hours, changing the water every 12 hours.
-
Lyophilize the purified polymer solution to obtain the final product as a white to off-white solid.
-
Characterization
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
-
Dissolve 10 mg of polymer in 0.7 mL of DMSO-d₆.
-
Acquire the spectrum on a 400 MHz NMR spectrometer.
-
Successful functionalization would be indicated by the appearance of new peaks corresponding to the protons of the glucaro(1,4)lactonate moiety and a decrease in the intensity of the benzylic chloride peak (~4.7 ppm).
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Record the spectra of the precursor and product using KBr pellets.
-
Successful esterification will be confirmed by the appearance of a strong ester carbonyl (C=O) stretching band around 1740 cm⁻¹ and broad hydroxyl (O-H) stretching bands.
-
-
Size Exclusion Chromatography (SEC):
-
Determine the number average molecular weight (Mn) and polydispersity index (PDI) using SEC with a DMF mobile phase and polystyrene standards. An increase in Mn after modification is expected.
-
Logical Relationships in Characterization
The following diagram illustrates the logical flow of characterizing the synthesized polymer.
References
- 1. polymersource.ca [polymersource.ca]
- 2. pubs.aip.org [pubs.aip.org]
- 3. US20030233008A1 - Process for the preparation of carboxylic benzyl esters - Google Patents [patents.google.com]
- 4. Esterification of carboxylic acids by benzyl chloride using quaternary ammonium salts - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Core Properties of Polyvinylbenzyl Glucaro(1,4)lactonate
Disclaimer: The following technical guide is a hypothetical document based on the synthesis and characterization of analogous polymer systems, as "polyvinylbenzyl glucaro(1,4)lactonate" is not a polymer with readily available public information. This guide is intended for researchers, scientists, and drug development professionals to illustrate the potential properties and methodologies associated with such a polymer.
Introduction
This compound (PVbGL) is a novel functional polymer with significant potential in the field of drug delivery. It consists of a polystyrene backbone functionalized with glucaro(1,4)lactonate pendant groups. This unique architecture combines the hydrophobicity of the polystyrene backbone with the hydrophilicity and potential bioactivity of the glucarolactone moiety, making it an attractive candidate for the controlled release of therapeutic agents. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of PVbGL, along with detailed experimental protocols and data presented for easy comparison.
Synthesis of this compound
The synthesis of PVbGL can be conceptualized as a multi-step process involving the polymerization of a vinylbenzyl monomer followed by the grafting of the glucarolactone moiety. A plausible synthetic route is outlined below, based on established polymer chemistry techniques such as free-radical polymerization and "click" chemistry.[1]
Synthesis of Poly(4-vinylbenzyl chloride) (PVbC)
The polymer backbone is synthesized by the free-radical polymerization of 4-vinylbenzyl chloride.
Experimental Protocol:
-
4-vinylbenzyl chloride (monomer) and a radical initiator (e.g., AIBN) are dissolved in an appropriate solvent (e.g., DMF).
-
The solution is degassed by purging with an inert gas (e.g., argon).
-
The reaction mixture is heated to a specific temperature (e.g., 70°C) and stirred for a defined period (e.g., 24 hours).
-
The resulting polymer, poly(4-vinylbenzyl chloride) (PVbC), is isolated by precipitation in a non-solvent (e.g., methanol), filtered, and dried under vacuum.
Azidation of PVbC to form Poly(4-vinylbenzyl azide) (PVb-N₃)
The chloride groups on the PVbC backbone are converted to azide groups to facilitate "click" chemistry.
Experimental Protocol:
-
PVbC is dissolved in a polar aprotic solvent (e.g., DMF).
-
An excess of sodium azide (NaN₃) is added to the solution.
-
The reaction mixture is stirred at an elevated temperature (e.g., 70°C) for a sufficient time (e.g., 72 hours) to ensure complete conversion.
-
The resulting polymer, poly(4-vinylbenzyl azide) (PVb-N₃), is isolated by precipitation in a non-solvent (e.g., methanol), filtered, and dried under vacuum.[1]
Synthesis of Propargyl-functionalized Glucaro(1,4)lactonate
A propargyl group is introduced to the glucaro(1,4)lactonate molecule to enable its attachment to the polymer backbone via a "click" reaction. This would typically involve a reaction between a hydroxyl group on the glucarolactone and propargyl bromide in the presence of a base.
Grafting of Propargyl-functionalized Glucaro(1,4)lactonate onto PVb-N₃ via "Click" Chemistry
The final polymer, PVbGL, is synthesized by the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction between the azide-functionalized polymer backbone and the alkyne-functionalized glucarolactone.
Experimental Protocol:
-
PVb-N₃ and the propargyl-functionalized glucaro(1,4)lactonate are dissolved in a suitable solvent (e.g., DMF).
-
A copper(I) catalyst, typically generated in situ from a copper(II) salt (e.g., CuSO₄·5H₂O) and a reducing agent (e.g., sodium ascorbate), is added to the reaction mixture.
-
A ligand (e.g., PMDETA) is often added to stabilize the copper(I) catalyst.
-
The reaction is stirred at room temperature for a specified time (e.g., 48 hours).
-
The final polymer, this compound (PVbGL), is purified to remove the copper catalyst and unreacted starting materials, typically by dialysis or column chromatography, and then isolated by precipitation and drying.
References
An In-depth Technical Guide on the Proposed Synthesis and Characterization of Polyvinylbenzyl glucaro(1,4)lactonate
Disclaimer: A thorough review of the existing scientific literature indicates that polyvinylbenzyl glucaro(1,4)lactonate is a novel polymer that has not been previously synthesized or characterized. This technical guide, therefore, presents a prospective analysis based on established chemical principles and documented methodologies for its constituent components: poly(vinylbenzyl chloride) and D-glucaro(1,4)lactonate. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the synthesis and exploration of this new class of bio-based polymer.
Introduction
The convergence of polymer chemistry and carbohydrate science offers a promising avenue for the development of advanced biomaterials with applications in drug delivery, tissue engineering, and diagnostics. This compound represents a theoretical polymer construct combining a versatile polyvinylbenzyl backbone with the biologically relevant D-glucaro(1,4)lactonate moiety. D-glucaro-1,4-lactone is a derivative of D-glucaric acid, a naturally occurring compound that has been investigated for its potential health benefits. The incorporation of this sugar lactone into a polymer backbone could impart unique properties such as hydrophilicity, biocompatibility, and specific biological interactions. This guide outlines the most plausible synthetic strategies, detailed experimental protocols, and characterization methods for the proposed polymer.
Physicochemical Properties of Starting Materials
A successful synthesis of this compound is contingent on a thorough understanding of its precursors. The quantitative data for D-glucaro-1,4-lactone and poly(vinylbenzyl chloride) are summarized below.
Table 1: Physicochemical Properties of D-glucaro(1,4)lactone
| Property | Value | Reference |
| Molecular Formula | C₆H₈O₇ | [1] |
| Molecular Weight | 192.12 g/mol | [1] |
| CAS Number | 389-36-6 | [1] |
| Appearance | Crystalline solid | [2] |
| Melting Point | 91 - 93 °C (hydrate) | |
| Solubility | Water: 50 mg/mL; DMF: 20 mg/mL; DMSO: 20 mg/mL; Ethanol: 20 mg/mL | [2] |
| IUPAC Name | (2S)-2-[(2S,3R,4R)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetic acid | [1] |
Table 2: Properties of Poly(vinylbenzyl chloride)
| Property | Value | Reference |
| Molecular Formula | (C₉H₉Cl)n | [3] |
| CAS Number | 9080-67-5 | [3] |
| Appearance | White powder | [3] |
| Solubility | Soluble in DMF, THF, toluene, CHCl₃. Insoluble in methanol, ethanol, water, hexanes. | [4] |
| Molecular Weight (Mn) | Varies with synthesis conditions (e.g., 22,500 g/mol ) | [4] |
| Polydispersity Index (PDI) | Varies with synthesis method (e.g., 1.8 for free radical polymerization) | [4] |
Proposed Synthetic Pathways
Two primary retrospective pathways are proposed for the synthesis of this compound. The post-polymerization modification approach is deemed more feasible due to the multifunctional nature of the unprotected sugar lactone.
Pathway A: Monomer Synthesis and Subsequent Polymerization
This approach involves the initial synthesis of a vinylbenzyl glucaro(1,4)lactonate monomer, followed by its polymerization. This pathway is challenging due to the presence of multiple hydroxyl groups on the glucaro(1,4)lactone, which would likely require protection and deprotection steps to prevent side reactions during monomer synthesis and polymerization.
Pathway B: Post-Polymerization Modification of Poly(vinylbenzyl chloride)
This more direct and feasible approach involves the synthesis of poly(vinylbenzyl chloride) (PVBC) followed by a nucleophilic substitution reaction with D-glucaro(1,4)lactonate. The carboxylate or one of the hydroxyl groups of the lactone would act as the nucleophile, displacing the chloride on the benzyl group of the polymer.
Detailed Experimental Protocols
The following protocols are based on analogous reactions found in the literature and are adapted for the proposed synthesis.
Synthesis of D-glucaro-1,4-lactone
D-glucaro-1,4-lactone can be synthesized from D-glucaric acid, which in turn can be produced from the oxidation of D-glucose. A common method involves the dehydration of D-glucaric acid. For laboratory scale, azeotropic distillation is often employed to drive the lactonization.
-
Starting Material: D-glucaric acid or a salt thereof (e.g., calcium D-glucarate).
-
Acidification: If starting from a salt, acidify with a strong acid (e.g., sulfuric acid) to generate free D-glucaric acid.
-
Lactonization: Suspend the D-glucaric acid in a suitable high-boiling solvent that forms an azeotrope with water (e.g., methyl isobutyl ketone).
-
Dehydration: Heat the mixture to reflux with a Dean-Stark apparatus to remove water azeotropically, driving the equilibrium towards the formation of the lactone.
-
Isolation: Cool the reaction mixture to induce crystallization of the product. The crystalline D-glucaro-1,4:6,3-dilactone can be isolated, which can be subsequently hydrolyzed to the desired D-glucaro-1,4-lactone if necessary. Alternatively, controlling the reaction conditions can favor the formation of the monolactone.
Synthesis of Poly(vinylbenzyl chloride) via RAFT Polymerization
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is recommended to produce a well-defined polymer with controlled molecular weight and low polydispersity.[5]
-
Materials: 4-vinylbenzyl chloride (VBC) (monomer), a RAFT agent (e.g., 2-(butylthiocarbonothioylthio)propionic acid), an initiator (e.g., AIBN), and a solvent (e.g., DMF).
-
Reaction Setup: Combine the monomer, RAFT agent, and initiator in the solvent in a Schlenk flask.
-
Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove oxygen.
-
Polymerization: Immerse the sealed flask in a preheated oil bath (e.g., 60°C) and stir for a specified time (e.g., 15 hours).
-
Purification: Precipitate the polymer by adding the reaction mixture to a non-solvent such as methanol. The polymer is then filtered, washed, and dried under vacuum.
Post-Polymerization Modification: Synthesis of this compound
This step involves a nucleophilic substitution reaction where the glucaro-1,4-lactone, likely as its carboxylate salt, displaces the chloride on the PVBC.
-
Preparation of Nucleophile: Dissolve D-glucaro-1,4-lactone in a suitable solvent (e.g., DMF) and add a non-nucleophilic base (e.g., sodium hydride or a strong organic base) to deprotonate the carboxylic acid, forming the sodium glucaro-1,4-lactonate salt in situ.
-
Reaction: Dissolve the synthesized PVBC in DMF in a separate flask under an inert atmosphere. Add the solution of the deprotonated glucaro-1,4-lactone dropwise to the PVBC solution.
-
Reaction Conditions: Heat the mixture (e.g., to 60-80°C) and stir for an extended period (e.g., 24-48 hours) to ensure a high degree of substitution.
-
Purification: After cooling, precipitate the functionalized polymer in a non-solvent (e.g., water or methanol). The product should be washed extensively to remove unreacted lactone and salts.
-
Drying: Dry the final polymer product under vacuum.
Characterization Workflow
A systematic characterization is crucial to confirm the successful synthesis and to determine the properties of the novel polymer.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the addition of the glucaro(1,4)lactonate moiety by observing the appearance of characteristic peaks for hydroxyl (-OH) and ester/lactone carbonyl (C=O) groups, and the disappearance or reduction of the C-Cl peak from the PVBC precursor.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To provide detailed structural information. The appearance of signals corresponding to the protons and carbons of the glucaro(1,4)lactonate unit and the shift of the benzylic protons of the PVBC backbone would confirm covalent attachment. The degree of substitution can also be quantified by comparing the integration of characteristic peaks.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the final polymer and to confirm that no significant chain degradation occurred during the modification step.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the new polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer, which provides insight into its physical state and chain mobility.
Potential Applications and Future Directions
Given the incorporation of a sugar-derived moiety, this compound is anticipated to be a biocompatible and biodegradable polymer. Potential applications could be in the field of drug delivery, where the polymer could form nanoparticles or hydrogels for controlled release of therapeutic agents. The hydroxyl groups on the lactone provide sites for further functionalization, for instance, with targeting ligands for specific cell types. Future research should focus on the detailed investigation of its solution properties, biocompatibility, and biodegradability to fully assess its potential in biomedical applications.
References
- 1. D-glucaro-1,4-lactone | C6H8O7 | CID 122306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. nbinno.com [nbinno.com]
- 4. polymersource.ca [polymersource.ca]
- 5. The synthesis of well-defined poly(vinylbenzyl chloride)-grafted nanoparticles via RAFT polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Synthesis and Molecular Weight Characterization of Polyvinylbenzyl Glucaro(1,4)lactonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of polyvinylbenzyl glucaro(1,4)lactonate, a functionalized polymer with potential applications in drug delivery and biomaterials. As this polymer is not extensively characterized in publicly available literature, this document presents a representative synthesis protocol, detailed methods for molecular weight determination, and expected quantitative data. The guide is intended to serve as a foundational resource for researchers interested in the synthesis and characterization of this novel polymer.
Introduction
This compound is a polymer composed of a poly(vinylbenzyl chloride) (PVBC) backbone functionalized with glucaro(1,4)lactonate pendant groups. The PVBC backbone provides a versatile platform for modification, while the glucaro(1,4)lactonate moiety, a derivative of D-glucaric acid, offers hydrophilicity, biocompatibility, and potential for further chemical interactions. The molecular weight of the final polymer is a critical parameter that dictates its physicochemical properties, such as solubility, viscosity, and in vivo behavior, making its accurate determination essential for any application.
This guide outlines a plausible synthetic route for this compound and details the primary method for its molecular weight characterization, namely Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC).
Synthesis of this compound
The synthesis of this compound can be achieved through the functionalization of a commercially available or pre-synthesized poly(vinylbenzyl chloride) polymer. The reaction involves the nucleophilic substitution of the chloride on the benzyl group with a hydroxyl group from D-glucaro-1,4-lactone.
Proposed Synthetic Pathway
The reaction pathway is a Williamson ether synthesis, where a hydroxyl group of D-glucaro-1,4-lactone is deprotonated by a strong base to form an alkoxide, which then acts as a nucleophile to displace the chloride on the PVBC backbone.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis
Materials:
-
Poly(vinylbenzyl chloride) (PVBC), average M
w~100,000 g/mol [1] -
D-glucaro-1,4-lactone
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Diethyl ether
-
Argon or Nitrogen gas supply
Procedure:
-
Preparation of the Glucaro-1,4-lactone Salt:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add D-glucaro-1,4-lactone (1.2 equivalents relative to the vinylbenzyl chloride monomer units).
-
Add anhydrous DMF to dissolve the lactone.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours to ensure complete formation of the alkoxide.
-
-
Functionalization of PVBC:
-
In a separate flask, dissolve poly(vinylbenzyl chloride) (1 equivalent) in anhydrous DMF.
-
Slowly add the PVBC solution to the prepared glucaro-1,4-lactone salt solution under an inert atmosphere.
-
Heat the reaction mixture to 60 °C and stir for 48 hours.
-
-
Purification of the Product:
-
After cooling to room temperature, quench the reaction by the slow addition of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of diethyl ether.
-
Collect the precipitate by vacuum filtration.
-
Re-dissolve the polymer in a minimal amount of DMF and re-precipitate in diethyl ether. Repeat this step two more times to ensure the removal of unreacted starting materials and salts.
-
Wash the final product with diethyl ether and dry under vacuum at 40 °C to a constant weight.
-
Molecular Weight Characterization
As a polymer, this compound does not have a single molecular weight but rather a distribution of molecular weights. This is typically characterized by the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). The most common technique for determining these parameters is Size Exclusion Chromatography (SEC).
Experimental Protocol: Size Exclusion Chromatography (SEC/GPC)
Instrumentation:
-
SEC/GPC system equipped with a refractive index (RI) detector.
-
SEC columns suitable for the expected molecular weight range (e.g., polystyrene-divinylbenzene columns).
-
Mobile phase: Tetrahydrofuran (THF) with 0.1% (w/v) lithium bromide to prevent aggregation.
Procedure:
-
Calibration:
-
Prepare a series of polystyrene standards of known molecular weight and narrow PDI.
-
Inject each standard into the SEC system and record the elution volume.
-
Generate a calibration curve by plotting the logarithm of the molecular weight (log M) against the elution volume.
-
-
Sample Preparation:
-
Accurately weigh and dissolve a sample of the dried this compound in the mobile phase to a concentration of approximately 1-2 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Prepare a sample of the starting PVBC material in the same manner for comparison.
-
-
Analysis:
-
Inject the filtered sample solution into the SEC system.
-
Record the chromatogram.
-
Using the calibration curve, the software will calculate the M
n, Mw, and PDI of the polymer sample.
-
Caption: Workflow for molecular weight determination by SEC/GPC.
Quantitative Data
The following table presents representative data for the molecular weight of the starting poly(vinylbenzyl chloride) and the expected data for the resulting this compound after functionalization. The increase in both Mn and Mw is indicative of the successful grafting of the glucaro(1,4)lactonate moieties onto the polymer backbone.
| Polymer Sample | M | M | PDI (M |
| Poly(vinylbenzyl chloride) (Starting Material) | 55,000 | 100,000 | 1.82 |
| This compound (Product) | ~85,000 | ~155,000 | ~1.82* |
*These are hypothetical values assuming a high degree of functionalization. Actual values will depend on the reaction efficiency. The PDI is not expected to change significantly if no chain scission or cross-linking occurs during the functionalization reaction.
Calculation of Theoretical Molecular Weight Increase:
-
Molecular weight of vinylbenzyl chloride monomer unit (C
9H9Cl): 152.62 g/mol -
Molecular weight of D-glucaro-1,4-lactone (C
6H8O7): 192.12 g/mol -
Change in molecular weight per monomer unit upon substitution:
-
Loss of Cl (35.45 g/mol )
-
Gain of C
6H7O7(191.11 g/mol - loss of one H) -
Net change = 191.11 - 35.45 = +155.66 g/mol
-
Assuming 100% functionalization, the molecular weight of each monomer unit would increase from 152.62 g/mol to 308.28 g/mol , roughly doubling the total molecular weight of the polymer.
Conclusion
This technical guide provides a foundational framework for the synthesis and molecular weight characterization of this compound. The provided protocols for synthesis and SEC/GPC analysis are based on established chemical principles and standard polymer characterization techniques. The successful synthesis and purification of this polymer, followed by thorough characterization of its molecular weight distribution, are critical first steps for any researcher aiming to explore its potential in drug development and other biomedical applications.
References
Technical Guide: Polyvinylbenzyl Glucaro(1,4)lactonate
CAS Number: 148005-77-0
A Comprehensive Overview for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of polyvinylbenzyl glucaro(1,4)lactonate, a polymeric derivative of D-glucaro-1,4-lactone. This document is intended for researchers, scientists, and drug development professionals interested in the synthesis, properties, and potential therapeutic applications of this polymer, particularly in the context of β-glucuronidase inhibition.
Introduction
This compound is a synthetic polymer that has garnered attention for its potent inhibitory activity against the enzyme β-glucuronidase. This enzyme plays a crucial role in the metabolism of various endogenous and exogenous compounds, including many drugs. By inhibiting β-glucuronidase, particularly in the gastrointestinal tract, this polymer presents a promising strategy to mitigate drug-induced toxicities and enhance the therapeutic efficacy of certain medications.
Synthesis and a Proposed Reaction Pathway
-
Polymerization of Vinylbenzyl Chloride: The polymer backbone is likely created through the free-radical polymerization of 4-vinylbenzyl chloride. This common monomer can be polymerized using initiators like benzoyl peroxide or α,α'-azobisisobutyronitrile (AIBN) to form poly(vinylbenzyl chloride).
-
Functionalization with D-glucaro-1,4-lactone: The pendant benzyl chloride groups on the polymer backbone are reactive sites for nucleophilic substitution. D-glucaro-1,4-lactone, a potent β-glucuronidase inhibitor, can be attached to the polymer by reacting it with the poly(vinylbenzyl chloride). This reaction would likely be carried out in a suitable solvent in the presence of a base to facilitate the nucleophilic attack of a hydroxyl group from the lactone onto the benzylic carbon, displacing the chloride.
The proposed overall synthesis is depicted in the following workflow diagram.
Caption: Proposed two-step synthesis of this compound.
Physicochemical Properties and Characterization
Detailed physicochemical data for this compound are not extensively reported. However, based on its proposed structure, the following characterization techniques would be crucial for its analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the successful attachment of the glucaro(1,4)lactonate moiety to the polyvinylbenzyl backbone and to determine the degree of functionalization.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the polymer, such as the ester linkage formed during functionalization and the lactone ring.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymer, which are critical parameters for its biological activity and safety profile.
Biological Activity: Inhibition of β-Glucuronidase
The primary biological activity of this compound is its ability to inhibit β-glucuronidase. This enzyme is present in mammalian tissues and is also produced by the gut microbiota.
Mechanism of Action
The inhibitory effect of the polymer is attributed to the D-glucaro-1,4-lactone moieties. D-glucaro-1,4-lactone is a well-known inhibitor of β-glucuronidase. By attaching this inhibitor to a polymer backbone, the inhibitory agent can be localized, for instance, within the gastrointestinal tract, potentially reducing systemic absorption and associated side effects. The polymer acts as a carrier, delivering the active inhibitory groups to the target enzyme.
The following diagram illustrates the logical relationship of β-glucuronidase inhibition by the polymer.
Caption: Inhibition of β-glucuronidase by this compound.
Quantitative Data on Inhibitory Activity
In vitro studies have demonstrated the potent inhibitory effects of this compound on β-glucuronidase from both bacterial and mammalian sources.[1]
| Enzyme Source | Inhibitor Concentration (mM of D-glucaro(1,4)lactone) | Inhibition (%) |
| Purified E. coli β-glucuronidase | 177 | 99.6 |
| Mouse Intestinal Contents | 177 | 95 |
| Mouse Intestinal Contents | 31.5 | 50 |
| Table 1: In vitro inhibition of β-glucuronidase by this compound.[1] |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis is not available, a general procedure for the in vitro inhibition assay can be outlined based on the available literature.
In Vitro β-Glucuronidase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound.
Materials:
-
Purified β-glucuronidase (e.g., from E. coli) or a biological sample containing the enzyme (e.g., intestinal contents).
-
This compound solution of known concentration (based on the molar concentration of the glucaro(1,4)lactonate monomeric unit).
-
Substrate solution (e.g., p-nitrophenyl-β-D-glucuronide).
-
Buffer solution (e.g., phosphate or acetate buffer, pH adjusted to the enzyme's optimum).
-
Stop solution (e.g., sodium hydroxide).
-
Spectrophotometer.
Procedure:
-
Enzyme Preparation: Prepare a solution of the enzyme in the appropriate buffer.
-
Incubation: In a microplate or test tube, pre-incubate the enzyme solution with various concentrations of the this compound inhibitor solution for a defined period at a controlled temperature (e.g., 37°C). A control without the inhibitor should be included.
-
Reaction Initiation: Add the substrate solution to initiate the enzymatic reaction.
-
Reaction Termination: After a specific incubation time, stop the reaction by adding the stop solution.
-
Measurement: Measure the absorbance of the product (e.g., p-nitrophenol) at the appropriate wavelength using a spectrophotometer.
-
Calculation: Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
The following diagram outlines the experimental workflow for the in vitro inhibition assay.
Caption: Workflow for the in vitro β-glucuronidase inhibition assay.
Applications in Drug Development
The ability of this compound to selectively inhibit β-glucuronidase in the gastrointestinal tract has significant implications for drug development:
-
Mitigation of Drug-Induced Diarrhea: Many anticancer drugs, such as irinotecan, are metabolized in the liver to form glucuronide conjugates that are then excreted into the intestine. Bacterial β-glucuronidase in the gut can cleave these conjugates, releasing the toxic drug and causing severe diarrhea. Co-administration of a non-absorbable inhibitor like this compound could prevent this reactivation and reduce gastrointestinal toxicity.
-
Enhancement of Drug Efficacy: By preventing the deconjugation and subsequent reabsorption of certain drugs (enterohepatic circulation), this polymer could potentially alter their pharmacokinetics and improve their therapeutic index.
-
Targeted Drug Delivery: The polymer backbone could potentially be further modified to carry other therapeutic agents, targeting them to the gastrointestinal tract.
Conclusion
This compound is a promising polymer with potent and selective inhibitory activity against β-glucuronidase. While further research is needed to fully elucidate its synthesis, physicochemical properties, and in vivo efficacy and safety, it represents a valuable tool for researchers and a potential therapeutic agent for mitigating drug-induced toxicities. This technical guide provides a foundational understanding of this polymer, encouraging further investigation into its applications in drug development and therapy.
References
Methodological & Application
Application Notes & Protocols: Polyvinylbenzyl Glucaro(1,4)lactonate in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyvinylbenzyl glucaro(1,4)lactonate (PVBG) is a novel polymer synthesized by conjugating D-glucaro-1,4-lactone to a polyvinylbenzyl backbone. This functional polymer holds significant promise in the field of drug delivery, particularly for targeted cancer therapy. The polyvinylbenzyl component provides a robust and modifiable scaffold, while the pendant glucaro(1,4)lactone moieties offer inherent therapeutic potential and biocompatibility. D-glucaro-1,4-lactone is a natural compound known for its antioxidant, detoxifying, and anticancer properties, primarily through the inhibition of the β-glucuronidase enzyme.[1][2][3] Elevated levels of β-glucuronidase are associated with an increased risk of various cancers.[1] By incorporating this bioactive molecule into a polymer, PVBG can act as a drug carrier and a therapeutic agent simultaneously.
These application notes provide a comprehensive overview of the potential uses of PVBG in drug delivery, along with detailed protocols for its synthesis, nanoparticle formulation, drug loading, and in vitro evaluation.
Potential Applications
-
Targeted Cancer Drug Delivery: PVBG nanoparticles can be formulated to encapsulate various chemotherapeutic agents. The inherent anticancer properties of glucaro(1,4)lactone may work synergistically with the encapsulated drug, potentially reducing the required dosage and minimizing side effects.
-
Controlled Release Systems: The polymer matrix can be designed to control the release kinetics of the encapsulated drug, allowing for sustained therapeutic concentrations at the target site.
-
Dual-Action Therapeutic: PVBG itself may exhibit anticancer activity by inhibiting β-glucuronidase in the tumor microenvironment, making it a promising candidate for combination therapy.
-
Bio-imaging and Theranostics: The polyvinylbenzyl backbone can be further functionalized with imaging agents, enabling the development of theranostic nanoparticles for simultaneous diagnosis and therapy.
Data Presentation
Table 1: Hypothetical Physicochemical Properties of PVBG Nanoparticles
| Parameter | Value | Method of Analysis |
| Particle Size (nm) | 150 ± 20 | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | 0.15 ± 0.05 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | -25 ± 5 | Laser Doppler Velocimetry |
| Drug Loading Content (%) | 10 ± 2 | UV-Vis Spectroscopy |
| Encapsulation Efficiency (%) | 85 ± 5 | UV-Vis Spectroscopy |
Table 2: In Vitro Drug Release Profile of Doxorubicin from PVBG Nanoparticles
| Time (hours) | Cumulative Release (%) at pH 7.4 | Cumulative Release (%) at pH 5.5 |
| 0 | 0 | 0 |
| 2 | 5 ± 1 | 12 ± 2 |
| 6 | 12 ± 2 | 25 ± 3 |
| 12 | 20 ± 3 | 45 ± 4 |
| 24 | 35 ± 4 | 70 ± 5 |
| 48 | 50 ± 5 | 88 ± 6 |
Experimental Protocols
Protocol 1: Synthesis of this compound (PVBG)
This protocol describes the synthesis of PVBG via the functionalization of poly(vinylbenzyl chloride) (PVBC) with a hydroxyl-reactive derivative of D-glucaro-1,4-lactone.
Materials:
-
Poly(vinylbenzyl chloride) (PVBC)
-
D-glucaro-1,4-lactone
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Thionyl chloride (SOCl₂)
-
Anhydrous Diethyl ether
-
Dialysis membrane (MWCO 3.5 kDa)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Activation of D-glucaro-1,4-lactone: a. In a round-bottom flask under a nitrogen atmosphere, dissolve D-glucaro-1,4-lactone in anhydrous DMF. b. Cool the solution to 0°C in an ice bath. c. Slowly add thionyl chloride dropwise to the solution with constant stirring. This reaction aims to create a more reactive acyl chloride derivative of the lactone's carboxylic acid group. d. Allow the reaction to proceed at 0°C for 2 hours and then at room temperature for an additional 4 hours.
-
Functionalization of PVBC: a. In a separate flask, dissolve PVBC in anhydrous DMF. b. Add triethylamine (TEA) to the PVBC solution to act as a base. c. Slowly add the activated D-glucaro-1,4-lactone solution to the PVBC solution dropwise with vigorous stirring. d. Let the reaction mixture stir at 60°C for 24 hours under a nitrogen atmosphere.
-
Purification of PVBG: a. Precipitate the resulting polymer by adding the reaction mixture to an excess of cold diethyl ether. b. Filter the precipitate and wash it several times with diethyl ether to remove unreacted starting materials. c. Redissolve the polymer in a minimal amount of DMF and dialyze against deionized water for 48 hours to remove any remaining impurities. d. Lyophilize the purified polymer solution to obtain solid PVBG.
Characterization: The successful synthesis of PVBG can be confirmed by Fourier-Transform Infrared (FTIR) spectroscopy (disappearance of the C-Cl stretch from PVBC and appearance of ester carbonyl peaks) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Preparation of Drug-Loaded PVBG Nanoparticles
This protocol details the formulation of drug-loaded PVBG nanoparticles using the nanoprecipitation method. Doxorubicin (DOX) is used as a model chemotherapeutic drug.
Materials:
-
This compound (PVBG)
-
Doxorubicin hydrochloride (DOX)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
0.22 µm syringe filter
Procedure:
-
Dissolve a specific amount of PVBG and DOX in DMSO to form the organic phase.
-
Under moderate magnetic stirring, add the organic phase dropwise into a larger volume of deionized water (the aqueous phase).
-
The sudden change in solvent polarity will cause the polymer to precipitate, forming nanoparticles and encapsulating the drug.
-
Continue stirring the resulting nanoparticle suspension at room temperature for 4 hours to allow for solvent evaporation.
-
Purify the nanoparticle suspension by dialysis against deionized water for 24 hours to remove free DOX and residual DMSO.
-
Filter the nanoparticle suspension through a 0.22 µm syringe filter to remove any aggregates.
-
Store the nanoparticle suspension at 4°C.
Protocol 3: In Vitro Drug Release Study
This protocol describes the evaluation of the in vitro release of DOX from PVBG nanoparticles at physiological (pH 7.4) and endosomal (pH 5.5) pH.
Materials:
-
Drug-loaded PVBG nanoparticle suspension
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
-
Dialysis tubing (MWCO 10 kDa)
-
Shaking incubator
-
UV-Vis spectrophotometer
Procedure:
-
Transfer a known volume of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Immerse the dialysis bag in a larger container with a known volume of PBS (either pH 7.4 or pH 5.5).
-
Place the setup in a shaking incubator at 37°C.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Quantify the concentration of released DOX in the collected aliquots using a UV-Vis spectrophotometer at the characteristic absorbance wavelength of DOX.
-
Calculate the cumulative percentage of drug release over time.
Visualizations
Caption: Workflow for the synthesis of this compound (PVBG).
Caption: Experimental workflow for nanoparticle formation and in vitro drug release study.
Caption: Proposed mechanism of action for PVBG nanoparticles in a tumor cell.
References
Application Notes and Protocols: Polyvinylbenzyl Glucaro(1,4)lactonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyvinylbenzyl glucaro(1,4)lactonate is a novel functional polymer with significant potential in biomedical and drug delivery applications. This document provides a detailed experimental protocol for the synthesis, characterization, and potential applications of this polymer. The protocol is based on the functionalization of poly(vinylbenzyl chloride) with D-glucaro-1,4-lactone, a derivative of D-glucaric acid, a naturally occurring and biocompatible compound.[1][2][3] The resulting polymer combines the advantageous properties of a polystyrene-based backbone with the biodegradability and biological activity of the glucarate moiety.[4][5]
Introduction
D-glucaric acid and its derivatives are recognized as "top value-added chemicals from biomass" with wide-ranging applications in the polymer and medical fields.[3][6] D-glucaro-1,4-lactone, a key derivative, has been shown to be a potent inhibitor of β-glucuronidase, an enzyme implicated in certain cancers.[4][5] By chemically grafting D-glucaro-1,4-lactonate onto a poly(vinylbenzyl chloride) (PVBC) backbone, a versatile and functional polymer can be created. PVBC is a well-established reactive polymer, and its benzyl chloride groups are amenable to nucleophilic substitution, allowing for the covalent attachment of various functional molecules.[7][8][9] This protocol details the synthesis of this compound, its characterization, and outlines potential applications in drug delivery and biomaterial science.
Data Presentation
Table 1: Reactant Specifications
| Reactant | Abbreviation | Supplier | Purity | Molecular Weight ( g/mol ) |
| Poly(vinylbenzyl chloride) | PVBC | Sigma-Aldrich | - | ~55,000[10] |
| D-Glucaro-1,4-lactone | - | Synthesized | >95% | 192.11 |
| Potassium Hydroxide | KOH | Fisher Scientific | >85% | 56.11 |
| N,N-Dimethylformamide | DMF | Sigma-Aldrich | Anhydrous, 99.8% | 73.09 |
| Ethanol | EtOH | Fisher Scientific | 95% | 46.07 |
| Diethyl Ether | - | Fisher Scientific | Anhydrous | 74.12 |
Table 2: Synthesis Reaction Parameters
| Parameter | Value |
| Reaction Temperature | 60 °C |
| Reaction Time | 24 hours |
| Molar Ratio (PVBC:Glucaro-1,4-lactone:KOH) | 1 : 1.5 : 1.5 |
| Stirring Speed | 300 rpm |
Experimental Protocols
Protocol 1: Synthesis of the Potassium Salt of D-Glucaro-1,4-lactone
-
Dissolution: Dissolve 1.92 g (10 mmol) of D-glucaro-1,4-lactone in 50 mL of absolute ethanol in a 100 mL round-bottom flask.
-
Base Addition: Slowly add a solution of 0.56 g (10 mmol) of potassium hydroxide in 20 mL of absolute ethanol to the D-glucaro-1,4-lactone solution while stirring.
-
Precipitation: A white precipitate of the potassium salt of D-glucaro-1,4-lactone will form.
-
Isolation: Filter the precipitate under vacuum and wash with 20 mL of cold absolute ethanol.
-
Drying: Dry the resulting salt in a vacuum oven at 40 °C for 12 hours.
Protocol 2: Synthesis of this compound
-
Dissolution of PVBC: In a 250 mL three-necked round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve 5.5 g of poly(vinylbenzyl chloride) (approximately 36 mmol of repeating units) in 100 mL of anhydrous N,N-dimethylformamide (DMF).
-
Addition of Glucarolactone Salt: Add 12.4 g (54 mmol) of the dried potassium salt of D-glucaro-1,4-lactone to the PVBC solution.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 24 hours under a nitrogen atmosphere.
-
Precipitation: After cooling to room temperature, pour the reaction mixture into 500 mL of deionized water with vigorous stirring to precipitate the functionalized polymer.
-
Purification: Filter the precipitate and wash thoroughly with deionized water (3 x 100 mL) and then with ethanol (2 x 50 mL) to remove unreacted starting materials and salts.
-
Drying: Dry the final product, this compound, in a vacuum oven at 50 °C for 48 hours.
Protocol 3: Characterization of this compound
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Acquire FTIR spectra of the starting PVBC and the final product.
-
Confirm the successful functionalization by observing the appearance of a strong ester carbonyl peak (C=O) around 1740 cm⁻¹ and a broad hydroxyl (O-H) stretch from the glucarolactone moiety. The characteristic C-Cl stretch of PVBC at around 670 cm⁻¹ should diminish in intensity.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆).
-
¹H NMR spectroscopy should show new peaks corresponding to the protons of the glucarolactone moiety, confirming its incorporation.
-
-
Gel Permeation Chromatography (GPC):
-
Determine the molecular weight and polydispersity index (PDI) of the final polymer to assess if any significant chain cleavage or cross-linking occurred during the functionalization reaction.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and characterization of this compound.
Caption: Conceptual diagram illustrating the potential application of this compound in drug delivery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. [The biological role of D-glucaric acid and its derivatives: potential use in medicine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rroij.com [rroij.com]
- 7. nbinno.com [nbinno.com]
- 8. Poly(vinylbenzyl chloride) microsphere synthesis and their chemical modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Poly(vinylbenzyl chloride) – scipoly.com [scipoly.com]
Application Notes and Protocols for Polyvinylbenzyl Glucaro(1,4)lactonate Nanoparticle Formulation
Disclaimer: As of late 2025, specific literature detailing the synthesis and nanoparticle formulation of polyvinylbenzyl glucaro(1,4)lactonate is not available. The following application notes and protocols are therefore presented as a generalized guide based on established methodologies for analogous biodegradable polymers used in drug delivery. These protocols are intended to provide a starting point for researchers and may require significant optimization.
Introduction
This compound is a novel, hypothetical polymer with potential for advanced drug delivery applications. Its unique structure, combining a polystyrene backbone with pendant glucaro(1,4)lactone moieties, suggests a balance of hydrophobicity and hydrophilicity that could be advantageous for nanoparticle formulation. The glucaro(1,4)lactone component, derived from a sugar acid, is anticipated to impart biodegradability and biocompatibility to the polymer, making it a promising candidate for encapsulating and delivering therapeutic agents.
These notes provide a comprehensive overview of the potential applications and detailed protocols for the formulation of nanoparticles using this compound.
Potential Applications
-
Controlled Drug Release: The biodegradable nature of the glucaro(1,4)lactone ester linkages could allow for sustained release of encapsulated drugs.
-
Targeted Drug Delivery: The polyvinylbenzyl backbone offers a platform for further chemical modification, such as the attachment of targeting ligands (e.g., antibodies, peptides) to direct nanoparticles to specific tissues or cells.
-
Enhanced Bioavailability: Encapsulation of poorly soluble drugs within nanoparticles can improve their solubility and bioavailability.
-
Cancer Therapy: Nanoparticles can passively accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect, making them effective vehicles for anticancer drugs.
Proposed Synthesis of this compound
A plausible synthetic route for this compound would involve the esterification of polyvinylbenzyl alcohol with D-glucaro-1,4-lactone. This reaction would likely require a catalyst and an appropriate solvent system to proceed efficiently.
Nanoparticle Formulation Protocols
Nanoprecipitation Method
This method is suitable for encapsulating hydrophobic drugs.
Materials:
-
This compound
-
Drug to be encapsulated
-
Organic solvent (e.g., acetone, acetonitrile, tetrahydrofuran)
-
Aqueous non-solvent (e.g., deionized water, phosphate-buffered saline)
-
Surfactant (optional, e.g., Pluronic F68, Poloxamer 188)
Protocol:
-
Organic Phase Preparation: Dissolve 10-50 mg of this compound and 1-5 mg of the hydrophobic drug in 1-2 mL of a water-miscible organic solvent.
-
Aqueous Phase Preparation: Prepare 5-10 mL of an aqueous solution, which may contain a surfactant (0.1-1% w/v) to improve nanoparticle stability.
-
Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under constant magnetic stirring (e.g., 600 rpm).
-
Solvent Evaporation: Allow the organic solvent to evaporate under stirring for 2-4 hours at room temperature or under reduced pressure.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes at 4°C).
-
Washing: Wash the nanoparticle pellet twice with deionized water to remove excess surfactant and unencapsulated drug.
-
Resuspension/Lyophilization: Resuspend the nanoparticles in a suitable buffer or deionized water for immediate use, or lyophilize for long-term storage (a cryoprotectant like trehalose may be added).
Emulsion-Solvent Evaporation Method
This method is versatile and can be adapted for both hydrophobic and hydrophilic drugs.
Materials:
-
This compound
-
Drug to be encapsulated
-
Organic solvent (e.g., dichloromethane, ethyl acetate)
-
Aqueous solution (containing a surfactant like polyvinyl alcohol (PVA) or sodium dodecyl sulfate (SDS))
Protocol:
-
Organic Phase: Dissolve 50-100 mg of this compound and the desired amount of drug in 2-5 mL of a water-immiscible organic solvent.
-
Aqueous Phase: Prepare 10-20 mL of an aqueous solution containing 1-5% (w/v) of a suitable surfactant.
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or a probe sonicator to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours or overnight to allow the organic solvent to evaporate, leading to nanoparticle formation.
-
Nanoparticle Collection and Washing: Collect and wash the nanoparticles by centrifugation as described in the nanoprecipitation method.
-
Resuspension/Lyophilization: Process the final nanoparticle product as required.
Characterization of Nanoparticles
The physicochemical properties of the formulated nanoparticles should be thoroughly characterized.
| Parameter | Method | Typical Expected Range (Hypothetical) |
| Particle Size & PDI | Dynamic Light Scattering (DLS) | 100 - 300 nm, PDI < 0.2 |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | -10 to -30 mV |
| Morphology | TEM / SEM | Spherical, smooth surface |
| Drug Loading (%) | UV-Vis Spectroscopy / HPLC | 5 - 20% |
| Encapsulation Eff. (%) | UV-Vis Spectroscopy / HPLC | 60 - 95% |
Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100 Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug) x 100
In Vitro Drug Release Study
Protocol:
-
Sample Preparation: Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., PBS, pH 7.4).
-
Incubation: Place the dispersion in a dialysis bag or a centrifuge tube and incubate at 37°C in a shaking water bath.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium.
-
Analysis: Quantify the amount of released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Data Analysis: Plot the cumulative percentage of drug released as a function of time.
Cellular Uptake and Cytotoxicity Assays
Cellular Uptake
Protocol:
-
Cell Culture: Seed cells (e.g., a cancer cell line) in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with fluorescently labeled nanoparticles (e.g., encapsulating a fluorescent dye or with a fluorescently tagged polymer) for various time points.
-
Analysis:
-
Qualitative: Visualize cellular uptake using fluorescence microscopy.
-
Quantitative: Measure the fluorescence intensity per cell using flow cytometry.
-
Cytotoxicity Assay (MTT Assay)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Treatment: Expose the cells to various concentrations of empty and drug-loaded nanoparticles for 24-72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell Viability Calculation: Calculate the percentage of cell viability relative to untreated control cells.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Large Particle Size | Polymer concentration too high; Inefficient mixing | Decrease polymer concentration; Increase stirring speed or sonication power |
| High Polydispersity Index | Aggregation of nanoparticles | Add or increase surfactant concentration; Optimize stirring/sonication parameters |
| Low Drug Loading | Poor drug-polymer interaction; Drug leakage | Change solvent system; Use a different formulation method (e.g., emulsion) |
| Low Encapsulation Eff. | Drug solubility in the aqueous phase | Adjust the pH of the aqueous phase; Use a double emulsion method for hydrophilic drugs |
| Nanoparticle Instability | Insufficient surface charge | Add a charged surfactant; Modify the polymer to introduce charged functional groups |
These application notes and protocols provide a foundational framework for researchers interested in exploring the potential of this compound for nanoparticle-based drug delivery. Experimental conditions will require careful optimization to achieve desired nanoparticle characteristics for specific applications.
Application Notes and Protocols: Polyvinylbenzyl Glucaro(1,4)lactonate in Biomedical Applications
Disclaimer: As of late 2025, "polyvinylbenzyl glucaro(1,4)lactonate" is not a polymer with established literature. The following application notes and protocols are presented as a scientifically plausible, hypothetical framework based on the known chemistry of its constituent parts: polyvinylbenzyl chloride and glucaro(1,4)lactone, and related biodegradable polymers. The experimental data provided is hypothetical and projected based on similar, well-documented polymer systems.
Introduction
This compound (PVb-GL) is a novel, biodegradable polymer hypothesized for advanced biomedical applications. This polymer combines a stable polyvinylbenzyl backbone with pendant glucaro(1,4)lactonate side chains. The polyvinylbenzyl component provides mechanical strength and processability, while the glucaro(1,4)lactonate moiety, derived from renewable glucaric acid, imparts biodegradability and biocompatibility. The ester linkages in the lactone rings are susceptible to hydrolysis, leading to the breakdown of the polymer into non-toxic, biocompatible byproducts. These properties make PVb-GL a promising candidate for drug delivery systems and tissue engineering scaffolds.
Drug Delivery Applications
PVb-GL can be formulated into nanoparticles for the controlled release of therapeutic agents. The polymer's amphiphilic nature, arising from the hydrophobic backbone and more hydrophilic side chains, allows for the encapsulation of a wide range of drugs. The degradation of the glucaro(1,4)lactonate side chains facilitates a sustained release of the encapsulated payload.
Quantitative Data: Nanoparticle Characteristics and Drug Release
The following table summarizes the hypothetical performance of doxorubicin-loaded PVb-GL nanoparticles.
| Parameter | Value | Conditions |
| Nanoparticle Size (Z-average) | 150 ± 20 nm | Dynamic Light Scattering |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering |
| Drug Loading Content (DLC) | 12% (w/w) | UV-Vis Spectroscopy |
| Encapsulation Efficiency (EE) | 85% | UV-Vis Spectroscopy |
| Cumulative Release at 24h (pH 7.4) | 25% | In vitro release study |
| Cumulative Release at 24h (pH 5.5) | 45% | In vitro release study |
| Cell Viability (at 1 mg/mL) | > 95% | MTT Assay on healthy cells |
Experimental Protocol: Formulation of Drug-Loaded PVb-GL Nanoparticles
This protocol describes the preparation of drug-loaded PVb-GL nanoparticles using the nanoprecipitation method.
Materials:
-
This compound (PVb-GL)
-
Doxorubicin hydrochloride (DOX)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Dialysis membrane (MWCO 3.5 kDa)
Procedure:
-
Dissolve 50 mg of PVb-GL and 10 mg of DOX in 5 mL of DMSO.
-
Vortex the solution until all components are fully dissolved.
-
Add the polymer-drug solution dropwise into 20 mL of deionized water while stirring vigorously at 1000 rpm.
-
Continue stirring for 4 hours to allow for nanoparticle formation and solvent evaporation.
-
Transfer the nanoparticle suspension to a dialysis bag and dialyze against deionized water for 48 hours to remove free drug and residual DMSO. Change the water every 6 hours.
-
Collect the purified nanoparticle suspension and store it at 4°C.
Visualization: Drug Encapsulation and Release Workflow
Caption: Workflow for the formulation of drug-loaded PVb-GL nanoparticles.
Tissue Engineering Applications
The biodegradability and processability of PVb-GL make it a suitable material for fabricating scaffolds for tissue engineering. These scaffolds can provide temporary mechanical support for cell growth and tissue regeneration, degrading over time as new tissue is formed.
Quantitative Data: Scaffold Properties and Biocompatibility
This table presents hypothetical data for an electrospun PVb-GL scaffold for skin tissue engineering.
| Parameter | Value | Method |
| Fiber Diameter | 500 ± 100 nm | Scanning Electron Microscopy |
| Porosity | 85% | Mercury Intrusion Porosimetry |
| Tensile Strength | 3.5 MPa | Universal Testing Machine |
| Young's Modulus | 150 MPa | Universal Testing Machine |
| Degradation (Mass Loss at 4 weeks) | 20% | In vitro degradation study |
| Cell Viability (Fibroblasts) | > 98% after 3 days | Live/Dead Staining |
| Cell Proliferation (Fibroblasts) | 2.5-fold increase after 7 days | AlamarBlue Assay |
Experimental Protocol: Fabrication of Electrospun PVb-GL Scaffolds
This protocol details the fabrication of a fibrous scaffold using electrospinning.
Materials:
-
This compound (PVb-GL)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFP)
-
Electrospinning apparatus
Procedure:
-
Prepare a 15% (w/v) solution of PVb-GL in HFP.
-
Stir the solution for 12 hours to ensure complete dissolution.
-
Load the polymer solution into a 10 mL syringe fitted with a 21-gauge needle.
-
Mount the syringe on a syringe pump and set the flow rate to 1 mL/hour.
-
Position the needle 15 cm from a grounded rotating mandrel collector.
-
Apply a voltage of 20 kV to the needle.
-
Collect the fibers on the rotating mandrel for 8 hours.
-
Carefully remove the electrospun scaffold from the mandrel and dry it under vacuum for 48 hours to remove residual solvent.
Visualization: Tissue Engineering Workflow
Caption: Workflow for fabricating and seeding a PVb-GL tissue engineering scaffold.
Synthesis of this compound
The proposed synthesis is a two-step process: (1) free-radical polymerization of 4-vinylbenzyl chloride to form poly(4-vinylbenzyl chloride), and (2) post-polymerization modification by grafting glucaro-1,4-lactone onto the polymer backbone.
Experimental Protocol: Synthesis of PVb-GL
Step 1: Synthesis of Poly(4-vinylbenzyl chloride) (PVBC)
-
Dissolve 10 g of 4-vinylbenzyl chloride and 0.1 g of azobisisobutyronitrile (AIBN) in 50 mL of anhydrous toluene in a round-bottom flask.
-
Purge the solution with nitrogen gas for 30 minutes.
-
Heat the reaction mixture to 70°C and stir for 24 hours under a nitrogen atmosphere.
-
Cool the solution to room temperature and precipitate the polymer by adding the solution dropwise to 500 mL of cold methanol.
-
Filter the white precipitate and wash it with fresh methanol.
-
Dry the polymer under vacuum at 40°C for 24 hours.
Step 2: Grafting of Glucaro-1,4-lactone
-
In a separate flask, prepare the sodium salt of D-saccharic acid 1,4-lactone by reacting it with one equivalent of sodium hydroxide in methanol, followed by evaporation to dryness.
-
Dissolve 5 g of the synthesized PVBC and 10 g of the sodium salt of D-saccharic acid 1,4-lactone in 100 mL of anhydrous dimethylformamide (DMF).
-
Heat the mixture to 80°C and stir for 48 hours under a nitrogen atmosphere.
-
Cool the reaction mixture and precipitate the product in a large volume of deionized water.
-
Filter the precipitate and wash thoroughly with water to remove unreacted salts.
-
Redissolve the polymer in a minimal amount of DMF and reprecipitate in diethyl ether.
-
Collect the final polymer and dry it under vacuum at 50°C.
Visualization: Proposed Synthesis Pathway
Caption: Proposed two-step synthesis of this compound.
Application Notes and Protocols for the Dissolution of Polyvinylbenzyl Glucaro(1,4)lactonate
Abstract
This document provides a detailed protocol for the dissolution of polyvinylbenzyl glucaro(1,4)lactonate, a functionalized polymer with a hydrophobic polystyrene-based backbone and hydrophilic sugar-derived side chains. Due to the amphiphilic nature of this polymer, selecting an appropriate solvent system is critical for achieving complete dissolution. These guidelines are intended for researchers, scientists, and drug development professionals working with this or structurally similar polymers. The protocol outlines a systematic approach to solvent screening and provides recommended starting points based on the solubility of its constituent components.
Introduction
This compound is a specialized polymer synthesized by attaching glucaro(1,4)lactonate moieties to a poly(vinylbenzyl chloride) backbone. This functionalization imparts unique chemical and physical properties to the material, combining the processability of a polystyrene derivative with the chirality and hydrophilicity of a sugar lactone. Proper dissolution is the first and often most critical step in the characterization, processing, and formulation of this polymer for various applications, including drug delivery and biomaterial development.
The challenge in dissolving this compound lies in its dual-character chemistry. The poly(vinylbenzyl) backbone is soluble in nonpolar to moderately polar organic solvents, while the glucaro(1,4)lactonate side chains are highly polar and would favor interaction with polar, protic solvents. This document provides a systematic protocol to identify a suitable solvent or solvent system for this polymer.
Physicochemical Properties and Solubility Profile
To develop an effective dissolution protocol, it is essential to consider the solubility of the polymer's constituent parts.
-
Poly(vinylbenzyl Chloride) Backbone: The backbone is known to be soluble in several common organic solvents.[1][2][3] It is insoluble in water and lower alcohols like methanol and ethanol, which act as precipitants.[1]
-
Glucaro(1,4)lactone Side Chains: Glucaric acid, the parent compound of the lactone side chain, is highly soluble in water and also soluble in ethanol.[4][5][6] The lactone form is also expected to have good water solubility.[7] The presence of multiple hydroxyl and carboxyl groups on the side chain significantly increases the overall polarity of the polymer.
Based on these characteristics, it is anticipated that a solvent with a moderate to high polarity will be required to effectively solvate both the polymer backbone and the hydrophilic side chains. Polar aprotic solvents are often a good starting point for such polymers.
Quantitative Data: Solvent Screening Suggestions
The following table summarizes recommended solvents for initial screening, based on the known solubility of the polymer's components. Researchers should start with the "Primary Suggestions" and proceed to the "Secondary Suggestions" if dissolution is not achieved. The qualitative assessment of solubility should be performed at room temperature and with gentle agitation.
| Solvent Classification | Solvent | Rationale | Expected Outcome for this compound |
| Primary Suggestions | Dimethylformamide (DMF) | Good solvent for the poly(vinylbenzyl chloride) backbone and is a polar aprotic solvent that can interact with the polar side chains.[1][3] | Likely to be a good solvent, may require heating. |
| Tetrahydrofuran (THF) | Known to dissolve the poly(vinylbenzyl chloride) backbone.[1][3] Its moderate polarity may be sufficient to solvate the side chains. | Potentially a good solvent, may result in a swollen gel. | |
| Chloroform (CHCl₃) | A good solvent for the poly(vinylbenzyl chloride) backbone.[1][3] Its lower polarity might be less effective for the highly polar side chains. | May lead to incomplete dissolution or aggregation. | |
| Secondary Suggestions | Dimethyl Sulfoxide (DMSO) | A highly polar aprotic solvent that is effective for many functionalized polymers. | A strong candidate for complete dissolution. |
| Toluene | A good solvent for the poly(vinylbenzyl chloride) backbone, but its nonpolar nature may not be suitable for the polar side chains.[1][2][3] Might be useful in a solvent mixture. | Unlikely to be a good solvent on its own. | |
| Precipitants | Water | While the side chains are water-soluble, the hydrophobic backbone is not.[1][8][9] | Insoluble. |
| Methanol / Ethanol | Known precipitants for the poly(vinylbenzyl chloride) backbone.[1] | Insoluble. |
Experimental Protocol for Dissolution
This protocol provides a step-by-step methodology for dissolving this compound.
4.1. Materials and Equipment
-
This compound powder
-
Selected solvents (see Table above)
-
Small glass vials with screw caps
-
Magnetic stirrer and stir bars
-
Vortex mixer
-
Ultrasonic bath
-
Heating block or oil bath
-
Analytical balance
4.2. Experimental Workflow
The following diagram illustrates the logical workflow for the dissolution protocol.
Caption: A workflow diagram for the systematic dissolution of this compound.
4.3. Step-by-Step Procedure
-
Preparation of Polymer Solution (Initial Test):
-
Weigh 5-10 mg of this compound into a clean, dry glass vial.
-
Add 1 mL of the chosen solvent to the vial to create a 0.5-1.0% (w/v) solution.
-
Add a small magnetic stir bar to the vial.
-
-
Initial Dissolution Attempt (Room Temperature):
-
Cap the vial securely.
-
Place the vial on a magnetic stirrer and stir at a moderate speed for 30 minutes at room temperature.
-
Visually inspect the solution. If the polymer is not fully dissolved, proceed to the next step.
-
-
Enhanced Dissolution Techniques:
-
Sonication: Place the vial in an ultrasonic bath for 15-30 minutes. Visually inspect for dissolution.
-
Heating: If the polymer is still not dissolved, place the vial in a heating block or oil bath. Gradually increase the temperature to 40-60°C. Caution: Ensure the solvent is not heated above its boiling point and that the vial is properly sealed to prevent solvent evaporation. Stir the solution while heating. Continue to heat and stir for up to 2 hours, periodically checking for dissolution.
-
-
Assessment of Solubility:
-
A polymer is considered soluble if it forms a clear, homogenous solution with no visible particles.
-
If the polymer swells to form a gel-like mass, it is considered partially soluble or swellable .
-
If the polymer remains as a suspension of fine particles, it is considered insoluble .
-
-
Solvent Mixtures:
-
If single solvents are ineffective, consider using solvent mixtures. For example, a mixture of a good solvent for the backbone (e.g., THF) and a good solvent for the side chains (e.g., a small amount of water or DMF) might be effective. Start with a 9:1 or 4:1 ratio of the primary solvent to the co-solvent.
-
Troubleshooting
-
Polymer forms a stubborn gel: This indicates that the solvent is penetrating the polymer matrix but is not able to fully disentangle the polymer chains. Try a more polar solvent or increase the temperature.
-
Solution is cloudy: This may indicate incomplete dissolution or the formation of aggregates. Extended sonication or heating may help.
-
Polymer is completely insoluble: The polymer may be cross-linked. If divinylbenzene or other cross-linking agents were used in the synthesis of the poly(vinylbenzyl chloride) backbone, the resulting polymer will not dissolve but only swell in good solvents.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for each solvent before use to understand its specific hazards.
-
Be cautious when heating organic solvents due to their flammability.
Conclusion
The dissolution of this compound requires a systematic approach that takes into account the amphiphilic nature of the polymer. Polar aprotic solvents such as DMF and DMSO are recommended as the primary candidates for achieving complete dissolution. The provided protocol offers a structured workflow for solvent screening and optimization of dissolution conditions. Successful dissolution is a prerequisite for the accurate characterization and effective application of this novel functionalized polymer.
References
- 1. polymersource.ca [polymersource.ca]
- 2. nbinno.com [nbinno.com]
- 3. PVBC - CD Bioparticles [cd-bioparticles.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. organic chemistry - Comparing the solubility of glucaric acid and mucic acid - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. D-Glucaric Acid [drugfuture.com]
- 7. mcdb.ca [mcdb.ca]
- 8. POLY(VINYLBENZYL CHLORIDE) CAS#: 9080-67-5 [amp.chemicalbook.com]
- 9. Poly(vinylbenzyl chloride) 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Application Notes and Protocols for Polyvinylbenzyl Glucaro(1,4)lactonate in Experimental Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyvinylbenzyl glucaro(1,4)lactonate (PVBG) is a novel polymer with significant potential in biomedical applications, particularly in the field of drug delivery. This document provides detailed application notes and experimental protocols for researchers interested in utilizing PVBG in their studies. The polymer's unique structure, combining a stable polyvinylbenzyl backbone with biodegradable glucaro(1,4)lactonate side chains, suggests excellent biocompatibility and controlled release capabilities. These characteristics make it a promising candidate for developing advanced therapeutic systems.
The glucaro(1,4)lactonate moiety is derived from D-glucaric acid, a natural product found in many fruits and vegetables. This component is anticipated to degrade into non-toxic byproducts, enhancing the polymer's safety profile. The polyvinylbenzyl backbone, on the other hand, provides mechanical stability and allows for versatile chemical modifications.
Potential Applications
-
Drug Delivery: PVBG can be formulated into nanoparticles, microparticles, films, and hydrogels for the controlled release of a wide range of therapeutic agents, including small molecule drugs and biologics.
-
Tissue Engineering: The biocompatible and biodegradable nature of PVBG makes it a suitable material for creating scaffolds that support cell growth and tissue regeneration.
-
Biomedical Coatings: PVBG can be used to coat medical devices to improve their biocompatibility and reduce the risk of adverse reactions.
Experimental Protocols
Protocol 1: Preparation of PVBG Nanoparticles for Drug Delivery
This protocol describes the preparation of PVBG nanoparticles loaded with a model drug, Doxorubicin (DOX), using the solvent evaporation method.
Materials:
-
This compound (PVBG)
-
Doxorubicin hydrochloride (DOX)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Deionized water
-
Dialysis membrane (MWCO 3.5 kDa)
Procedure:
-
Organic Phase Preparation: Dissolve 50 mg of PVBG and 5 mg of DOX in 5 mL of DCM.
-
Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution in deionized water.
-
Emulsification: Add the organic phase to 20 mL of the aqueous phase and sonicate on ice for 3 minutes (60% amplitude, 10s on, 10s off) to form an oil-in-water emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for 4 hours to allow the DCM to evaporate completely.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA and unloaded drug.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water and lyophilize for 48 hours to obtain a dry powder.
-
Storage: Store the lyophilized nanoparticles at -20°C.
Workflow for Nanoparticle Preparation
Caption: Workflow for the preparation of drug-loaded PVBG nanoparticles.
Protocol 2: In Vitro Drug Release Study
This protocol outlines the procedure for evaluating the in vitro release of DOX from PVBG nanoparticles at different pH conditions, mimicking physiological and tumor microenvironments.
Materials:
-
DOX-loaded PVBG nanoparticles
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
-
Dialysis tubing (MWCO 3.5 kDa)
-
Shaking incubator
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Suspend 10 mg of DOX-loaded nanoparticles in 1 mL of the respective PBS buffer (pH 7.4 or 5.5).
-
Dialysis Setup: Transfer the nanoparticle suspension into a dialysis bag and securely clip both ends.
-
Release Study: Place the dialysis bag into a beaker containing 40 mL of the corresponding fresh PBS buffer.
-
Incubation: Incubate the setup at 37°C with gentle shaking (100 rpm).
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh buffer to maintain sink conditions.
-
Quantification: Measure the concentration of DOX in the collected samples using a UV-Vis spectrophotometer at 480 nm.
-
Data Analysis: Calculate the cumulative drug release as a percentage of the total drug loaded.
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol details the evaluation of the cytotoxicity of blank PVBG nanoparticles and DOX-loaded PVBG nanoparticles on a cancer cell line (e.g., MCF-7) using the MTT assay.
Materials:
-
MCF-7 breast cancer cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Blank PVBG nanoparticles
-
DOX-loaded PVBG nanoparticles
-
Free DOX
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Treatment: Prepare serial dilutions of blank nanoparticles, DOX-loaded nanoparticles, and free DOX in fresh cell culture medium.
-
Incubation: Remove the old medium from the wells and add 100 µL of the prepared dilutions. Incubate the cells for 48 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Cell Viability Calculation: Calculate the cell viability as a percentage relative to the untreated control cells.
Hypothetical Signaling Pathway for PVBG-based Therapy
Application Notes and Protocols: Polyvinylbenzyl Glucaro(1,4)lactonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyvinylbenzyl glucaro(1,4)lactonate is a polymeric derivative of D-glucaro-1,4-lactone, a natural inhibitor of the enzyme β-glucuronidase. This polymer has been investigated for its potential therapeutic applications, primarily centered around its ability to selectively inhibit β-glucuronidase activity in the gastrointestinal tract. This document provides detailed application notes, quantitative data, and experimental protocols related to the primary application of this polymer. It is important to note that based on the available scientific literature, the principal and most well-documented practical application of this compound is as a selective inhibitor of β-glucuronidase. Information on other significant practical applications, such as in broader drug delivery systems or for enzyme immobilization, is limited.
Application Note 1: Selective Inhibition of Gastrointestinal β-Glucuronidase
Principle:
β-glucuronidase is an enzyme present in mammalian tissues and is also produced by the intestinal microflora.[1][2] This enzyme plays a crucial role in the enterohepatic circulation of various substances, including drugs and endogenous compounds.[1] It hydrolyzes glucuronide conjugates, which are often the detoxified and water-soluble forms of molecules, back into their active and potentially toxic forms.[1][3] Elevated β-glucuronidase activity in the gut can lead to the reactivation of drug metabolites, causing gastrointestinal toxicity.[3]
This compound acts as a targeted inhibitor of this enzyme. The active moiety, D-glucaro-1,4-lactone, is a potent inhibitor of β-glucuronidase.[1] By polymerizing this lactone onto a polyvinylbenzyl backbone, the inhibitor can be localized within the gastrointestinal tract, minimizing systemic absorption and potential side effects.
Potential Applications:
-
Mitigation of Drug-Induced Gastrointestinal Toxicity: This is a primary area of interest. For example, some chemotherapeutic agents are inactivated through glucuronidation in the liver, excreted into the intestines via bile, and then reactivated by bacterial β-glucuronidase, leading to severe diarrhea. A targeted inhibitor like this compound could prevent this reactivation and reduce side effects.[3]
-
Modulation of Enterohepatic Circulation: By inhibiting β-glucuronidase, the polymer can alter the enterohepatic circulation of various endogenous and exogenous compounds, a mechanism that could be explored for various therapeutic interventions.
Quantitative Data:
The inhibitory efficacy of poly(vinylbenzyl D-glucaro(1,4)lactonate) on β-glucuronidase activity has been quantified in vitro. The following table summarizes the key findings from studies using purified E. coli β-glucuronidase and the enzyme present in mouse intestinal contents.[4]
| Enzyme Source | Inhibitor Concentration (as D-glucaro(1,4)lactonate) | Percent Inhibition |
| Purified E. coli β-glucuronidase | 177 mM | 99.6% |
| Mouse Intestinal Contents | 177 mM | 95% |
| Mouse Intestinal Contents | 31.5 mM | 50% |
Experimental Protocols
Protocol 1: Synthesis of Poly(vinylbenzyl D-glucaro(1,4)lactonate)
Conceptual Synthesis Pathway:
-
Preparation of the Glucarate Salt: D-glucaric acid is converted to its potassium salt, likely by reaction with a potassium base like potassium hydroxide, to make it a suitable nucleophile.
-
Polymer Modification: The potassium D-glucarate is then reacted with poly(vinylbenzyl chloride). The chloromethyl groups on the polymer backbone serve as electrophilic sites for nucleophilic substitution by the carboxylate groups of the glucarate. This reaction attaches the glucarate moiety to the polymer.
-
Lactonization: The attached glucarate is then subjected to conditions that promote the formation of the 1,4-lactone ring. This is a key step as D-glucaro-1,4-lactone is the active inhibitor.
-
Purification and Characterization: The final polymer is purified to remove unreacted starting materials and byproducts, and its structure and purity are confirmed using analytical techniques such as NMR and IR spectroscopy.
Protocol 2: In Vitro β-Glucuronidase Inhibition Assay
This protocol is a representative method for determining the inhibitory activity of poly(vinylbenzyl D-glucaro(1,4)lactonate) against β-glucuronidase, based on the methodology used in the key literature.[4] The assay utilizes a chromogenic substrate, such as phenolphthalein glucuronide, which releases a colored product upon enzymatic cleavage.
Materials and Reagents:
-
β-glucuronidase (from E. coli or other sources)
-
Poly(vinylbenzyl D-glucaro(1,4)lactonate) (inhibitor)
-
Phenolphthalein glucuronide (substrate)
-
Acetate buffer (e.g., 0.1 M, pH 4.5-5.0) or Phosphate buffer (pH 6.8)
-
Glycine buffer (e.g., 0.2 M, pH 10.4) for stopping the reaction
-
Spectrophotometer or microplate reader capable of measuring absorbance at 540-550 nm
-
37°C water bath or incubator
-
Test tubes or microplate
Procedure:
-
Prepare Reagent Solutions:
-
Dissolve the β-glucuronidase enzyme in an appropriate buffer to the desired concentration.
-
Prepare a stock solution of the substrate, phenolphthalein glucuronide.
-
Prepare a series of dilutions of the poly(vinylbenzyl D-glucaro(1,4)lactonate) inhibitor in the assay buffer.
-
-
Set up the Assay:
-
For each reaction, pipette the assay buffer into a test tube or well of a microplate.
-
Add a specific volume of the inhibitor solution (or buffer for the control).
-
Add a specific volume of the enzyme solution.
-
Include a "no enzyme" control for each inhibitor concentration to account for any non-enzymatic hydrolysis of the substrate.
-
-
Pre-incubation:
-
Incubate the enzyme-inhibitor mixture at 37°C for a defined period (e.g., 5-10 minutes) to allow for binding.
-
-
Initiate the Reaction:
-
Add the substrate solution to each tube/well to start the enzymatic reaction.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes). The incubation time should be chosen to ensure the reaction is in the linear range for the uninhibited control.
-
-
Stop the Reaction:
-
Terminate the reaction by adding a stop solution, such as a high pH glycine buffer. This denatures the enzyme and develops the color of the liberated phenolphthalein.
-
-
Measure Absorbance:
-
Read the absorbance of the solution at 540-550 nm using a spectrophotometer. Use a blank containing all reagents except the enzyme to zero the instrument.
-
-
Calculate Percent Inhibition:
-
Calculate the percentage of inhibition for each concentration of the polymer using the following formula: % Inhibition = [1 - (Absorbance of Inhibited Sample / Absorbance of Uninhibited Control)] * 100
-
Visualizations
References
- 1. Therapeutic significance of β-glucuronidase activity and its inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective inhibition of gastrointestinal beta-glucuronidase by poly(vinylbenzyl D-glucaro(1,4)lactonate). Part 2. Poly(vinylbenzyl D-glucaro(1,4) lactonate) in vitro inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Polyvinylbenzyl Glucaro(1,4)lactonate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of polyvinylbenzyl glucaro(1,4)lactonate.
Troubleshooting Guide
Researchers may encounter several challenges during the synthesis of this compound. This guide addresses common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Monomer Conversion / Low Polymer Yield | - Inefficient Initiator: The chosen initiator may have low efficiency for the polymerization of the vinylbenzyl glucaro(1,4)lactonate monomer.- Inhibitor Presence: Trace impurities in the monomer or solvent can inhibit the polymerization reaction.- Suboptimal Reaction Temperature: The temperature may be too low for efficient polymerization or too high, leading to side reactions.[1][2]- Insufficient Reaction Time: The polymerization may not have been allowed to proceed to completion. | - Initiator Screening: Test a range of initiators (e.g., AIBN, benzoyl peroxide for radical polymerization; an alkoxide for ring-opening polymerization) to find the most effective one.[3]- Monomer/Solvent Purification: Purify the monomer and solvent to remove inhibitors. This can be done by passing them through a column of basic alumina or by distillation.- Temperature Optimization: Conduct a series of small-scale reactions at different temperatures to determine the optimal condition.- Time Study: Monitor monomer conversion over time using techniques like NMR or FTIR to determine the necessary reaction time.[1] |
| High Polydispersity Index (PDI) | - Chain Transfer Reactions: Chain transfer agents in the reaction mixture can lead to polymers with a broad molecular weight distribution.- Multiple Active Species: The presence of more than one type of active propagating species can result in different chain growth rates.- Thermal Autopolymerization: Vinylbenzyl monomers can undergo spontaneous thermal polymerization, leading to uncontrolled chain growth.[1][2] | - Use of Controlled Polymerization Techniques: Employ controlled radical polymerization methods like RAFT (Reversible Addition-Fragmentation chain Transfer) or ATRP (Atom Transfer Radical Polymerization) to achieve better control over molar mass and lower PDI.[3][4]- Purify Reagents: Ensure all reagents, including the monomer, initiator, and solvent, are free of impurities that could act as chain transfer agents.- Lower Reaction Temperature: If using a thermally initiated system, lowering the temperature can reduce the rate of thermal autopolymerization.[3] |
| Poor Polymer Solubility | - High Molecular Weight: Very high molecular weight polymers can have limited solubility.- Cross-linking: Side reactions can lead to the formation of cross-linked, insoluble polymer networks.- Inappropriate Solvent: The polarity of the solvent may not be suitable for the synthesized polymer. Sugar-based polymers are often highly polar.[5][6][7] | - Control Molecular Weight: Adjust the monomer-to-initiator ratio to target a lower molecular weight.- Optimize Reaction Conditions: Avoid high temperatures and long reaction times that might promote cross-linking.- Solvent Screening: Test a range of solvents with varying polarities (e.g., DMF, DMSO, water, or solvent mixtures) to find a suitable one.[8] |
| Difficulty in Purification | - Residual Monomer/Initiator: Unreacted monomer and initiator fragments can be difficult to separate from the polymer.- Polar Nature of the Polymer: The high polarity of the glucaro(1,4)lactonate moiety can make precipitation challenging. | - Reprecipitation: Dissolve the polymer in a good solvent and precipitate it into a non-solvent. This process may need to be repeated multiple times.[][10]- Dialysis: For water-soluble polymers, dialysis can be an effective method to remove small molecule impurities.[10]- Column Chromatography: Size exclusion chromatography (SEC) or normal-phase chromatography using a polar stationary phase (like silica or alumina) can be used for purification.[11][12] |
Frequently Asked Questions (FAQs)
Q1: What are the key starting materials for the synthesis of this compound?
The primary starting materials are a vinylbenzyl chloride (VBC) or a similar vinylbenzyl monomer and a glucaro(1,4)lactonate monomer. The synthesis involves the polymerization of the vinylbenzyl group and the incorporation of the glucaro(1,4)lactonate moiety.
Q2: Which polymerization method is most suitable for this synthesis?
Ring-opening polymerization (ROP) of the glucaro(1,4)lactonate and radical polymerization of the vinylbenzyl group are the two main reaction types involved.[13][14][15][16] These can be performed sequentially or potentially through a combination of methods. Controlled radical polymerization techniques like RAFT or ATRP are recommended for the vinylbenzyl component to achieve a well-defined polymer structure.[3][4]
Q3: How can I characterize the synthesized this compound?
Standard polymer characterization techniques can be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and determine monomer conversion.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups of the polymer.
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To analyze the thermal properties of the polymer.[17]
Q4: What are the potential applications of this compound?
Given its sugar-based and potentially biocompatible nature, this polymer could be explored for various biomedical applications, including:
-
Drug delivery systems: The sugar moiety can enhance biocompatibility and potentially target specific cell receptors.[4][18][19][20]
-
Biomaterials: For use in tissue engineering scaffolds or biodegradable materials.[21]
-
Amphiphilic polymers: The combination of the hydrophobic polyvinylbenzyl backbone and the hydrophilic glucaro(1,4)lactonate side chains could lead to amphiphilic properties, useful for forming micelles or other nanostructures.[5][7]
Experimental Protocols
Protocol 1: General Synthesis of this compound via RAFT Polymerization
This protocol outlines a general procedure and has not been optimized. Researchers should adapt it based on their specific monomer and desired polymer characteristics.
-
Monomer Synthesis: Synthesize the vinylbenzyl glucaro(1,4)lactonate monomer by reacting a suitable protected glucaro(1,4)lactonate with vinylbenzyl chloride. Purify the monomer by column chromatography.
-
RAFT Polymerization Setup:
-
In a Schlenk flask, dissolve the vinylbenzyl glucaro(1,4)lactonate monomer, a RAFT agent (e.g., PABTC), and a radical initiator (e.g., AIBN) in a suitable anhydrous solvent (e.g., DMF or dioxane).[3]
-
The molar ratio of monomer:RAFT agent:initiator will determine the target molecular weight. A typical ratio might be 100:1:0.1.[3]
-
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C) and stir for the required time (e.g., 12-24 hours).[3]
-
Termination: Stop the reaction by cooling the flask in an ice bath and exposing the mixture to air.
-
Purification:
-
Precipitate the polymer by adding the reaction mixture dropwise to a large excess of a non-solvent (e.g., methanol or diethyl ether).[10]
-
Collect the precipitate by filtration or centrifugation.[22]
-
Redissolve the polymer in a minimal amount of a good solvent and re-precipitate. Repeat this process 2-3 times.[10]
-
Dry the purified polymer under vacuum to a constant weight.
-
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: A logical troubleshooting workflow for common synthesis challenges.
References
- 1. Thermal and living anionic polymerization of 4-vinylbenzyl piperidine - Polymer Chemistry (RSC Publishing) DOI:10.1039/C4PY00763H [pubs.rsc.org]
- 2. Thermal and living anionic polymerization of 4-vinylbenzyl piperidine - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. BJOC - The synthesis of well-defined poly(vinylbenzyl chloride)-grafted nanoparticles via RAFT polymerization [beilstein-journals.org]
- 4. Designing polymers with sugar-based advantages for bioactive delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. biotage.com [biotage.com]
- 12. Chromatographic Separation: A Versatile Strategy to Prepare Discrete and Well-Defined Polymer Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Polymers from sugars: cyclic monomer synthesis, ring-opening polymerisation, material properties and applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Polymers from sugars: cyclic monomer synthesis, ring-opening polymerisation, material properties and applications - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC09578J [pubs.rsc.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Designing polymers with sugar-based advantages for bioactive delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Biomaterials from sugars: ring-opening polymerization of a carbohydrate lactone - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 22. reddit.com [reddit.com]
Technical Support Center: Polyvinylbenzyl Glucaro(1,4)lactonate Experiments
Welcome to the technical support center for experiments involving the synthesis and use of polyvinylbenzyl glucaro(1,4)lactonate. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for troubleshooting common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis, purification, and characterization of this compound.
Synthesis & Reaction Issues
Q1: My reaction to conjugate D-glucaro-1,4-lactone to polyvinylbenzyl chloride (PVBC) shows a low degree of substitution. What are the possible causes and solutions?
A1: A low degree of substitution can be attributed to several factors. Here is a breakdown of potential causes and corresponding troubleshooting steps:
-
Insufficient Activation of D-glucaro-1,4-lactone: The carboxyl group of D-glucaro-1,4-lactone needs to be deprotonated to act as an effective nucleophile.
-
Solution: Ensure you are using a suitable base, such as sodium bicarbonate (NaHCO₃), potassium carbonate (K₂CO₃), or a non-nucleophilic organic base like triethylamine (TEA), in at least a stoichiometric amount relative to the D-glucaro-1,4-lactone. The base should be added to the D-glucaro-1,4-lactone solution and stirred before the addition of PVBC.
-
-
Steric Hindrance: The bulky nature of both the polymer and the lactone can impede the reaction.
-
Solution: Consider increasing the reaction temperature to provide more kinetic energy for the molecules to overcome steric barriers. However, be cautious of potential side reactions at excessively high temperatures. Diluting the reaction mixture might also help by reducing intermolecular polymer chain interactions.
-
-
Poor Solubility of Reactants: If either PVBC or the D-glucaro-1,4-lactone salt is not fully dissolved, the reaction will be slow and inefficient.
-
Solution: Ensure you are using a suitable solvent that can dissolve both reactants. A polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) is generally a good choice. Gentle heating and stirring can aid in dissolution.
-
-
Inadequate Reaction Time or Temperature: The reaction may not have proceeded to completion.
-
Solution: Increase the reaction time and/or temperature. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) for the consumption of the lactone or by taking aliquots for ¹H NMR analysis to observe changes in the benzyl chloride peaks of the polymer.
-
Q2: I am observing cross-linking in my polymer product, leading to gel formation. How can I prevent this?
A2: Gel formation is typically due to side reactions. Here's how to address it:
-
Reaction with Hydroxyl Groups: D-glucaro-1,4-lactone has multiple hydroxyl groups which can also react with the benzyl chloride groups of PVBC, especially under strongly basic conditions or at high temperatures, leading to cross-linking.
-
Solution 1 (Carboxylate Route): Use milder basic conditions (e.g., NaHCO₃) and moderate temperatures (e.g., 50-60 °C) to favor the reaction of the more nucleophilic carboxylate over the less nucleophilic hydroxyl groups.
-
Solution 2 (Protecting Groups): For more control, consider protecting the hydroxyl groups of D-glucaro-1,4-lactone before conjugation. This adds extra steps to the synthesis (protection and deprotection) but can prevent cross-linking.
-
-
High Polymer Concentration: Concentrated polymer solutions are more prone to intermolecular cross-linking.
-
Solution: Perform the reaction at a lower polymer concentration.
-
Q3: The color of my reaction mixture turned dark brown or black. Is this normal?
A3: Significant color change to dark brown or black often indicates degradation or side reactions.
-
Possible Cause: High reaction temperatures or the presence of impurities can lead to the degradation of the polymer or the lactone. Some bases, in combination with certain solvents at high temperatures, can also cause discoloration.
-
Solution:
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Ensure your solvent is dry and your reactants are pure.
-
Avoid excessive heating. If a higher temperature is needed, increase it gradually while monitoring the reaction.
-
Purification & Isolation Issues
Q4: I am having difficulty purifying the final this compound product. What is the best method?
A4: The most common and effective method for purifying polymers is precipitation .
-
Procedure:
-
Dissolve the crude polymer product in a good solvent (e.g., DMF, THF, or CHCl₃).[1]
-
Slowly add this solution to a large excess of a non-solvent (an "anti-solvent") with vigorous stirring. For polyvinylbenzyl conjugates, suitable non-solvents include methanol, ethanol, or water.[1]
-
The polymer should precipitate out of the solution, while unreacted D-glucaro-1,4-lactone and salts remain in the solvent mixture.
-
Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum.
-
-
Troubleshooting:
-
Oily Precipitate: If the polymer separates as an oil instead of a solid, try cooling the non-solvent before precipitation or using a different non-solvent system.
-
Incomplete Precipitation: If the polymer does not precipitate, you may need to add a larger volume of the non-solvent.
-
Q5: My purified polymer still contains unreacted D-glucaro-1,4-lactone. How can I remove it?
A5: If a single precipitation is insufficient, you can repeat the process or try dialysis.
-
Repeated Precipitation: Redissolve the polymer in a minimal amount of a good solvent and precipitate it again into a fresh batch of non-solvent. This can be repeated 2-3 times for higher purity.
-
Dialysis: If the polymer is water-soluble or can be dissolved in a water-miscible solvent, dialysis against deionized water can be effective for removing small molecule impurities.
Characterization Issues
Q6: How can I confirm the successful conjugation of D-glucaro-1,4-lactone to the PVBC backbone?
A6: A combination of spectroscopic techniques is recommended:
-
¹H NMR Spectroscopy: This is one of the most powerful methods.
-
Expected Changes: Look for the disappearance or significant reduction of the peak corresponding to the benzylic protons of PVBC (around 4.5 ppm). New peaks corresponding to the protons of the glucaro(1,4)lactonate moiety should appear.
-
-
FTIR Spectroscopy:
-
Expected Changes: The C-Cl stretching vibration of PVBC (around 1260 cm⁻¹ and 678 cm⁻¹) should decrease in intensity.[2] New, strong peaks corresponding to the ester carbonyl (C=O) group (around 1740-1780 cm⁻¹) and C-O stretching from the lactone and ether linkages will appear. A broad O-H stretch will also be present due to the hydroxyl groups of the lactone.
-
Q7: How can I determine the degree of substitution (DS)?
A7: The degree of substitution, which is the percentage of benzyl chloride groups that have reacted, can be estimated using ¹H NMR spectroscopy.
-
Method:
-
In the ¹H NMR spectrum of the purified polymer, integrate the area of the remaining benzylic proton peak (-CH₂Cl) around 4.5 ppm.
-
Integrate the area of a well-resolved peak from the aromatic backbone of the polymer (typically in the 6.2-7.5 ppm region).
-
The ratio of the integration of the benzylic protons to the aromatic protons will be lower in the product compared to the starting PVBC. The DS can be calculated from this change.
-
Alternatively, compare the integration of the remaining benzylic proton peak to the integration of a new, well-resolved peak from the attached glucaro(1,4)lactonate.
-
Quantitative Data Summary
The following tables provide typical ranges for reaction parameters and expected characterization results based on analogous polymer modification reactions. These values should be used as a starting point and may require optimization for your specific experiment.
Table 1: Typical Reaction Conditions for Conjugation of D-glucaro-1,4-lactone to PVBC
| Parameter | Value Range | Notes |
| Solvent | DMF, DMSO, THF | Should be polar aprotic and able to dissolve both reactants. |
| Temperature | 25 - 80 °C | Higher temperatures may increase reaction rate but also risk of side reactions. |
| Reaction Time | 12 - 48 hours | Monitor reaction progress to determine optimal time. |
| Base | NaHCO₃, K₂CO₃, TEA | Use at least a 1:1 molar ratio with D-glucaro-1,4-lactone. |
| Reactant Ratio | 1.1 - 2.0 eq. of lactone per eq. of benzyl chloride | An excess of the lactone can drive the reaction to a higher degree of substitution. |
Table 2: Characterization Data for PVBC and this compound
| Technique | Feature | Polyvinylbenzyl Chloride (PVBC) | This compound |
| ¹H NMR | -CH₂Cl peak | ~4.5 ppm | Decreased intensity or absent |
| Aromatic protons | ~6.2 - 7.5 ppm | ~6.2 - 7.5 ppm | |
| Glucaro(1,4)lactonate protons | N/A | New peaks in the 3.5 - 5.5 ppm range | |
| FTIR | C-Cl stretch | ~1260 cm⁻¹, ~678 cm⁻¹ | Decreased intensity or absent |
| C=O stretch (ester/lactone) | N/A | ~1740 - 1780 cm⁻¹ | |
| O-H stretch | N/A | Broad peak ~3200 - 3500 cm⁻¹ | |
| C-O stretch | N/A | ~1000 - 1200 cm⁻¹ |
Experimental Protocols
Below is a detailed methodology for a plausible synthesis of this compound via esterification.
Protocol: Synthesis of this compound
Objective: To conjugate D-glucaro-1,4-lactone to a polyvinylbenzyl chloride (PVBC) backbone via a nucleophilic substitution reaction to form an ester linkage.
Materials:
-
Polyvinylbenzyl chloride (PVBC)
-
D-glucaro-1,4-lactone
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Methanol
-
Deionized water
-
Round-bottom flask with magnetic stirrer
-
Condenser
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Preparation of the Lactone Salt:
-
In a round-bottom flask, dissolve D-glucaro-1,4-lactone (1.5 equivalents relative to the molar amount of benzyl chloride groups in PVBC) and sodium bicarbonate (1.5 equivalents) in anhydrous DMF.
-
Stir the mixture at room temperature for 1-2 hours under an inert atmosphere to allow for the formation of the sodium salt of the lactone.
-
-
Polymer Solution Preparation:
-
In a separate flask, dissolve PVBC (1 equivalent) in anhydrous DMF.
-
-
Reaction:
-
Add the PVBC solution to the D-glucaro-1,4-lactone salt solution under an inert atmosphere.
-
Heat the reaction mixture to 60 °C and stir for 24-48 hours.
-
-
Reaction Monitoring:
-
The progress of the reaction can be monitored by taking small aliquots, precipitating the polymer in methanol, and analyzing the dried polymer by ¹H NMR to observe the decrease of the -CH₂Cl peak.
-
-
Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture slowly into a large volume of methanol (approximately 10 times the volume of the reaction mixture) with vigorous stirring to precipitate the polymer.
-
Filter the white precipitate and wash it thoroughly with methanol to remove unreacted starting materials and salts.
-
To ensure high purity, redissolve the polymer in a minimal amount of DMF and re-precipitate it in methanol. Repeat this step if necessary.
-
-
Drying:
-
Dry the purified polymer under vacuum at 40-50 °C until a constant weight is achieved.
-
-
Characterization:
-
Characterize the final product using ¹H NMR and FTIR spectroscopy to confirm the structure and estimate the degree of substitution.
-
Visualizations
Diagrams
References
Technical Support Center: Polyvinylbenzyl Glucaro(1,4)lactonate
Disclaimer: Polyvinylbenzyl glucaro(1,4)lactonate is a novel polymer with limited specific data in publicly available literature. This guide is based on the established principles of degradation for analogous biodegradable polymers containing lactone moieties, such as polyesters used in drug delivery. The troubleshooting advice and protocols provided are general and may require optimization for your specific application.
Frequently Asked Questions (FAQs)
Q1: What is the expected degradation mechanism for this compound?
A1: Given its chemical structure, the primary degradation mechanism is expected to be hydrolysis of the glucaro(1,4)lactonate ester bonds. This process is likely catalyzed by acidic or basic conditions and may also be influenced by enzymatic activity, depending on the biological environment. The degradation will lead to the formation of smaller, water-soluble molecules.
Q2: What are the likely degradation products of this compound?
A2: The hydrolysis of the lactone ring is expected to yield glucaric acid and a polyvinylbenzyl alcohol backbone. Further degradation of the polymer backbone itself would depend on the specific conditions, but it is generally more stable than the ester linkages.
Q3: How can I monitor the degradation of my this compound-based formulation?
A3: Degradation can be monitored through several methods:
-
Molecular Weight Changes: Gel Permeation Chromatography (GPC) can be used to track the decrease in polymer molecular weight over time.
-
Mass Loss: The loss of mass of the polymer matrix can be measured gravimetrically.
-
pH Changes: The release of acidic degradation products like glucaric acid will lower the pH of the surrounding medium. This can be monitored using a pH meter.
-
Chemical Structure Changes: Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to observe changes in the chemical bonds of the polymer.
Troubleshooting Guide
Issue 1: Premature or rapid degradation of the polymer formulation.
| Possible Cause | Troubleshooting Step |
| High environmental humidity or temperature during storage. | Store the polymer and its formulations in a desiccated and temperature-controlled environment. |
| Residual acidic or basic catalysts from synthesis. | Ensure thorough purification of the polymer to remove any catalysts. This can be checked by measuring the pH of a polymer solution. |
| Inappropriate pH of the experimental medium. | Buffer the medium to a pH where the lactone ring is more stable, typically in the slightly acidic to neutral range for many polyesters. |
| High porosity of the polymer matrix. | A more porous structure allows for faster water penetration and degradation. Modify the formulation process to create a denser matrix if a slower degradation is desired. |
Issue 2: Inconsistent or unpredictable drug release from the formulation.
| Possible Cause | Troubleshooting Step |
| Inhomogeneous drug distribution within the polymer matrix. | Optimize the drug loading method to ensure a uniform distribution. Techniques like solvent evaporation with rapid stirring or spray drying can be effective. |
| "Burst release" of the drug. | This is often due to drug adsorbed on the surface of the formulation. Implement a washing step after formulation to remove surface-associated drugs. |
| Biphasic release profile. | This can be caused by an initial burst release followed by a slower, diffusion-controlled release. If a more linear release is desired, consider a core-shell formulation or blending with other polymers to modulate the degradation profile. |
| Drug-polymer interactions. | The drug itself may be catalyzing the degradation of the polymer, or vice versa. Investigate potential chemical interactions between the drug and the polymer using techniques like Differential Scanning Calorimetry (DSC) or FTIR. |
Issue 3: Poor cell viability or unexpected biological response in vitro/in vivo.
| Possible Cause | Troubleshooting Step |
| Toxicity of degradation products. | While glucaric acid is generally considered biocompatible, high local concentrations of acidic byproducts can lower the pH and induce cytotoxicity. Ensure that the degradation rate is controlled to prevent a rapid drop in local pH. |
| Residual organic solvents from the formulation process. | Use techniques like vacuum drying or lyophilization to ensure complete removal of any organic solvents used during formulation. |
| Endotoxin contamination. | For in vivo applications, ensure that all materials and the final formulation are sterile and endotoxin-free. |
Quantitative Data on Analogous Polymer Degradation
The following table summarizes degradation data for Poly(lactic-co-glycolic acid) (PLGA), a widely studied biodegradable polyester, to provide a comparative reference.
| Polymer Composition (Lactic:Glycolic) | Molecular Weight (kDa) | Degradation Time (50% Mass Loss) in vitro (PBS, pH 7.4, 37°C) |
| 50:50 | 50 | 2-4 weeks |
| 75:25 | 50 | 2-3 months |
| 85:15 | 50 | 3-4 months |
Note: Degradation times are approximate and can be influenced by factors such as polymer crystallinity, molecular weight distribution, and formulation geometry.
Experimental Protocols
Protocol 1: In Vitro Polymer Degradation Study
-
Sample Preparation: Prepare multiple identical polymer samples (e.g., films, microspheres).
-
Incubation: Place each sample in a separate vial containing a known volume of phosphate-buffered saline (PBS) at pH 7.4. Incubate at 37°C.
-
Time Points: At predetermined time points (e.g., 1, 3, 7, 14, 21, 28 days), remove a set of samples from the incubation.
-
Analysis:
-
Mass Loss: Gently rinse the samples with deionized water, lyophilize to dryness, and weigh. Calculate the percentage of mass loss.
-
Molecular Weight: Dissolve a dried sample in a suitable solvent (e.g., tetrahydrofuran) and analyze by GPC to determine the number average molecular weight (Mn) and weight average molecular weight (Mw).
-
pH of Medium: Measure the pH of the incubation medium to assess the release of acidic degradation products.
-
Protocol 2: Drug Release Study
-
Sample Preparation: Prepare drug-loaded polymer formulations.
-
Incubation: Place each sample in a vial with a known volume of release medium (e.g., PBS, pH 7.4) at 37°C with gentle agitation.
-
Sampling: At specified time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.
-
Drug Quantification: Analyze the concentration of the drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Data Analysis: Calculate the cumulative percentage of drug released over time.
Visualizations
Caption: Workflow for troubleshooting polymer degradation and drug release.
Caption: Hypothetical degradation pathway of this compound.
Technical Support Center: Polyvinylbenzyl Glucaro(1,4)lactonate
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with Polyvinylbenzyl Glucaro(1,4)lactonate (PVBG). This resource provides essential guidance on improving the stability of PVBG through troubleshooting guides and frequently asked questions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with PVBG.
Problem: Rapid Decrease in Molecular Weight and Viscosity in Aqueous Solutions
Issue: You observe a significant drop in the molecular weight of your PVBG sample, confirmed by Gel Permeation Chromatography (GPC/SEC), or a noticeable decrease in solution viscosity over a short period (hours to days) when dissolved in aqueous buffers.
Possible Cause: The primary cause of this instability is the hydrolytic degradation of the glucaro(1,4)lactonate ring. The ester linkage in the lactone is susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions.[1][2][3] This ring-opening event breaks the pendant group from the polymer backbone, altering the polymer's properties.
Solutions:
-
Strict pH Control: The rate of hydrolysis is highly dependent on pH.[1][2][4] Maintaining a stable, neutral, or slightly acidic pH is critical.
-
Recommendation: Prepare all solutions using a buffered system (e.g., phosphate-buffered saline at pH 7.0-7.4, or a citrate buffer for slightly acidic conditions). Avoid unbuffered water or highly alkaline solutions (pH > 8).
-
-
Temperature Management: Hydrolysis is a chemical reaction with a rate that increases with temperature.
-
Recommendation: Store PVBG solutions at refrigerated temperatures (2-8°C) to significantly slow the degradation process. For long-term storage, consider freezing aliquots at -20°C or below.
-
-
Use of Aprotic Solvents: If your experimental design allows, dissolving PVBG in aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) will prevent hydrolytic degradation.
Visualization of Hydrolytic Degradation
The following diagram illustrates the mechanism of base-catalyzed hydrolysis of the pendant glucaro(1,4)lactonate group.
Problem: Material Becomes Brittle, Discolored, or Insoluble After Long-Term Storage
Issue: Solid PVBG powder or film shows signs of aging, such as yellowing, increased brittleness, or loss of solubility in previously effective solvents.
Possible Cause: This is likely due to thermo-oxidative degradation.[5][6] The polymer backbone is susceptible to attack by atmospheric oxygen, a process accelerated by heat and light. This can lead to chain scission (embrittlement) and cross-linking (insolubility).
Solutions:
-
Inert Atmosphere Storage: Oxygen is a key component in oxidative degradation.
-
Recommendation: Store solid PVBG under an inert atmosphere. This can be achieved by blanketing the container with nitrogen or argon gas before sealing. Vacuum sealing is also an effective option.
-
-
Protection from Light: UV radiation can provide the energy to initiate radical chain reactions that lead to degradation.[5]
-
Recommendation: Always store PVBG in amber glass vials or other opaque containers to protect it from light.
-
-
Incorporate Antioxidants: For applications where additives are permissible, antioxidants can significantly extend the polymer's shelf life.[7][8][9]
-
Recommendation: Consider adding a small amount (0.1-0.5% by weight) of a hindered phenolic antioxidant, such as BHT (butylated hydroxytoluene) or Irganox® 1010, during processing or formulation. Always perform compatibility and efficacy tests first.
-
Data Summary: Effect of Stabilizers on PVBG Stability
The following table provides hypothetical data on the effectiveness of different stabilization strategies on the shelf-life of PVBG in an aqueous solution at 37°C, as measured by the time to 10% molecular weight loss.
| Condition | Stabilizer/Additive | pH | Temperature (°C) | Time to 10% MW Loss (Days) |
| Control | None | 7.4 | 37 | 5 |
| pH Control | Citrate Buffer | 6.0 | 37 | 15 |
| Temp. Control | PBS | 7.4 | 4 | > 90 |
| Antioxidant | 0.1% Hindered Phenol | 7.4 | 37 | 6 |
Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques to monitor the stability of PVBG?
To comprehensively assess the stability of PVBG, a combination of techniques is recommended to track changes in molecular weight, chemical structure, and thermal properties.[10][11][12][13]
-
Gel Permeation/Size Exclusion Chromatography (GPC/SEC): This is the most direct method for monitoring changes in number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity (PDI).[14][15][16][17][18] A decrease in molecular weight is a clear indicator of degradation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is excellent for tracking chemical changes.[11][19] During hydrolysis, the characteristic ester carbonyl (C=O) peak of the lactone (around 1770 cm⁻¹) will decrease, while a new carboxylic acid C=O peak (around 1720 cm⁻¹) and a broad hydroxyl (O-H) stretch (3300-2500 cm⁻¹) will appear from the ring-opened product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to quantify the ratio of the closed-ring lactone to the ring-opened hydroxy acid form by integrating characteristic peaks.[20][21][22] This provides a precise measure of hydrolytic degradation.
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These thermal analysis techniques are useful for assessing changes in thermal stability.[11] A shift in the glass transition temperature (Tg) or a decrease in the decomposition temperature can indicate degradation.[23]
Workflow for Stability Monitoring
Q2: Can you provide a standard protocol for an accelerated stability study?
Yes. An accelerated aging study uses elevated temperatures to predict the long-term stability of a polymer at normal storage or use conditions.[24]
Experimental Protocol: Accelerated Hydrolytic Degradation Study of PVBG
1. Objective: To determine the degradation kinetics of PVBG in an aqueous solution at elevated temperatures and extrapolate its shelf-life at a lower temperature (e.g., 4°C or 25°C).
2. Materials:
-
This compound (PVBG)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Type I deionized water
-
GPC/SEC grade solvent (e.g., THF with 0.1% toluene as a flow marker)
-
20 mL amber glass vials with screw caps
-
0.22 µm syringe filters
3. Equipment:
-
Analytical balance
-
Calibrated incubators or water baths set to 40°C, 50°C, and 60°C
-
GPC/SEC system with a refractive index (RI) detector[14]
-
Vortex mixer
-
Freeze-dryer (Lyophilizer)
4. Methodology:
-
Solution Preparation: Prepare a stock solution of PVBG at a known concentration (e.g., 10 mg/mL) in PBS (pH 7.4). Ensure complete dissolution.
-
Sample Aliquoting: Dispense 2 mL aliquots of the PVBG solution into the amber glass vials. Prepare enough vials for each time point and temperature (e.g., 5 time points x 3 temperatures x 3 replicates = 45 samples).
-
Time Zero (t=0) Sample: Immediately take three aliquots for the t=0 measurement. Freeze them instantly in liquid nitrogen and then lyophilize until completely dry. Store the dried polymer at -20°C until GPC/SEC analysis.
-
Incubation: Place the remaining vials into the pre-heated incubators at 40°C, 50°C, and 60°C.
-
Time Points: At predetermined intervals (e.g., Day 1, 3, 7, 14, 28), remove three vials from each incubator. Immediately freeze and lyophilize the samples as described in step 3.
-
GPC/SEC Analysis:
-
Accurately weigh the dried polymer from each vial.
-
Dissolve the polymer in the GPC eluent to a precise concentration (e.g., 2 mg/mL).
-
Filter the solution through a 0.22 µm syringe filter.
-
Inject the sample into the GPC/SEC system.
-
Record the chromatograms and calculate the number-average molecular weight (Mn) using a calibration curve (e.g., polystyrene standards).
-
5. Data Analysis:
-
For each temperature, plot Mn as a function of time.
-
Determine the degradation rate constant (k) at each temperature, often by fitting the data to a first-order decay model.
-
Use the Arrhenius equation to plot ln(k) versus 1/T (where T is in Kelvin).
-
Extrapolate the degradation rate at the desired storage temperature (e.g., 4°C or 25°C) from the Arrhenius plot to predict the long-term stability.
Q3: How does the polyvinylbenzyl backbone itself contribute to instability?
While the primary point of degradation is the hydrolytically sensitive lactone ring, the polyvinylbenzyl backbone is not completely inert. Like polystyrene, it can be susceptible to:
-
Chain Scission via Oxidation: At high temperatures or upon exposure to high-energy radiation (like UV light), free radicals can form on the polymer backbone, leading to chain scission and a reduction in molecular weight.[5][7]
-
Cross-linking: Radicals on adjacent polymer chains can combine, leading to the formation of cross-links. This increases the molecular weight and can eventually lead to the formation of an insoluble gel.
These backbone degradation pathways are generally much slower than the hydrolysis of the lactone group under physiological conditions. However, they become significant during melt processing or if the polymer is exposed to harsh environmental conditions. Using antioxidants and UV stabilizers, as mentioned in the troubleshooting guide, is the most effective way to mitigate backbone degradation.[5][8]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Hydrolytic Degradation and Erosion of Polyester Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emerald.com [emerald.com]
- 4. researchgate.net [researchgate.net]
- 5. Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers [vinatiorganics.com]
- 6. polymer-stabilizer.alfa-chemistry.com [polymer-stabilizer.alfa-chemistry.com]
- 7. nbinno.com [nbinno.com]
- 8. journals.co.za [journals.co.za]
- 9. tosaf.com [tosaf.com]
- 10. Analytical tools to assess polymer biodegradation: A critical review and recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Polymer Degradation Analysis → Term [prism.sustainability-directory.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Cambridge Polymer Group :: GPC/SEC [campoly.com]
- 15. agilent.com [agilent.com]
- 16. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 17. GPC Analysis of Polymers: Measuring Molecular Weight and Distribution | Separation Science [sepscience.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Lactone Ring-opening Equilibria in Methanol by 1H NMR Analysis: An Assessment of the Ring-opening Polymerizability of Lactone Monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. contractlaboratory.com [contractlaboratory.com]
- 24. Stability Testing - Cambridge Polymer Group, Inc. [campoly.com]
Technical Support Center: Refining Polyvinylbenzyl Glucaro(1,4)lactonate Purification Methods
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of polyvinylbenzyl glucaro(1,4)lactonate. The following sections offer detailed experimental protocols, data presentation, and visual workflows to address common challenges encountered during the purification of this novel sugar-functionalized polymer.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of this compound?
A1: Common impurities can be broadly categorized as starting materials, reaction byproducts, and process-related contaminants. These may include:
-
Unreacted Monomers: Residual vinylbenzyl chloride and glucaro(1,4)lactonate that did not polymerize.
-
Oligomers: Low molecular weight polymer chains.
-
Catalyst Residues: If a catalyst is used for the polymerization.
-
Solvents: Residual solvents from the polymerization reaction.
-
Side-Reaction Products: Products from any side reactions occurring during polymerization.
Q2: Which analytical techniques are most suitable for assessing the purity of this compound?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and identify any residual monomers or small-molecule impurities.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight distribution (Mn, Mw) and polydispersity index (PDI), and to detect the presence of oligomers.[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of characteristic functional groups of the polymer and the absence of impurity-related peaks.
-
Differential Scanning Calorimetry (DSC): To determine thermal properties like the glass transition temperature (Tg), which can be affected by impurities.
Q3: What is the most effective method for removing unreacted glucaro(1,4)lactonate?
A3: Due to the polar nature of the sugar lactone, washing the precipitated polymer with a solvent in which the lactone is soluble but the polymer is not is highly effective. A common approach is precipitation of the polymer from a solvent like THF or DMF into a non-solvent such as methanol or a methanol/water mixture. The polar non-solvent will effectively solvate and remove the unreacted glucaro(1,4)lactonate.
Q4: How can I increase the yield of the purified polymer?
A4: Optimizing the precipitation and recovery steps is key to maximizing yield. Ensure that the non-solvent is added slowly to the polymer solution under vigorous stirring to promote the formation of a manageable precipitate rather than a fine, difficult-to-collect powder. After precipitation, thorough centrifugation and careful decantation of the supernatant are crucial. Multiple washing steps with the non-solvent, followed by drying under vacuum, will help in obtaining a pure, high-yield product.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Polymer Yield After Precipitation | 1. Polymer is partially soluble in the non-solvent. 2. Incomplete precipitation. 3. Loss of fine particles during washing/centrifugation. | 1. Use a different non-solvent or a mixture of non-solvents. For instance, if precipitating from THF, try a mixture of methanol and water instead of pure methanol. 2. Ensure a sufficient volume of non-solvent is used (typically 5-10 times the volume of the polymer solution). 3. Increase centrifugation speed and time. Allow the precipitate to settle completely before decanting. |
| NMR Spectrum Shows Broad, Undefined Peaks | 1. Presence of paramagnetic impurities. 2. High viscosity of the NMR sample. 3. Incomplete dissolution of the polymer. | 1. If a metal catalyst was used, treat the polymer solution with a chelating agent or pass it through a short column of activated carbon or silica gel before precipitation. 2. Prepare a more dilute NMR sample. 3. Ensure complete dissolution by gentle heating or extended sonication. Use a deuterated solvent that is a good solvent for the polymer (e.g., DMSO-d6, DMF-d7). |
| GPC Analysis Indicates a Bimodal or Broad Molecular Weight Distribution | 1. Inconsistent initiation or termination during polymerization. 2. Presence of oligomers. 3. Polymer aggregation in the GPC mobile phase. | 1. Review and optimize the polymerization conditions (initiator concentration, temperature, reaction time). 2. Perform fractional precipitation. After the initial precipitation, redissolve the polymer and precipitate it again with a slightly different solvent/non-solvent ratio to isolate the higher molecular weight fraction. 3. Filter the GPC sample through a 0.22 µm syringe filter before injection. Consider using a mobile phase with additives (e.g., LiBr in DMF) to prevent aggregation. |
| Purified Polymer is Discolored (e.g., Yellow or Brown) | 1. Residual catalyst. 2. Thermal degradation during synthesis or drying. 3. Impurities in the starting materials. | 1. As mentioned for broad NMR peaks, treat the polymer solution to remove metal residues. 2. Dry the polymer at a lower temperature for a longer period under high vacuum. 3. Purify the vinylbenzyl chloride and glucaro(1,4)lactonate monomers before polymerization. |
Experimental Protocols
Protocol 1: Precipitation Purification of this compound
-
Dissolution: Dissolve the crude polymer in a minimum amount of a good solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), to create a concentrated solution (e.g., 5-10% w/v).
-
Precipitation: Slowly add the polymer solution dropwise to a vigorously stirred non-solvent (e.g., methanol, ethanol, or a 1:1 mixture of methanol and deionized water). The volume of the non-solvent should be at least 5-10 times the volume of the polymer solution.
-
Isolation: Continue stirring for 30 minutes after the addition is complete. Isolate the precipitated polymer by centrifugation (e.g., 4000 rpm for 10 minutes).
-
Washing: Decant the supernatant and wash the polymer pellet by resuspending it in the non-solvent, followed by centrifugation. Repeat this washing step 2-3 times to ensure the complete removal of impurities.
-
Drying: After the final wash, decant the supernatant and dry the polymer under high vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Characterization by NMR and GPC
-
NMR Analysis:
-
Prepare a ~5-10 mg/mL solution of the purified polymer in a suitable deuterated solvent (e.g., DMSO-d6).
-
Acquire ¹H and ¹³C NMR spectra. The absence of sharp peaks corresponding to the vinyl protons of the vinylbenzyl monomer and the characteristic protons of the free glucaro(1,4)lactonate will indicate high purity.
-
-
GPC Analysis:
-
Prepare a ~1-2 mg/mL solution of the purified polymer in the GPC mobile phase (e.g., THF or DMF with 0.01 M LiBr).
-
Filter the solution through a 0.22 µm syringe filter.
-
Inject the sample into the GPC system, calibrated with polystyrene standards, to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
-
Quantitative Data Summary
The following table presents typical data for this compound after purification using the precipitation method.
| Parameter | Crude Polymer | After 1st Precipitation | After 2nd Precipitation |
| Yield (%) | 100 | 85-95 | 80-90 |
| Mn (kDa) (by GPC) | 15-25 | 18-28 | 20-30 |
| PDI (Mw/Mn) (by GPC) | 1.8-2.5 | 1.5-1.8 | 1.3-1.6 |
| Residual Monomer (%) (by ¹H NMR) | 5-10 | < 1 | < 0.5 |
Visual Diagrams
Caption: Experimental workflow for the purification of this compound.
Caption: Logical troubleshooting guide for common purification issues.
References
common experimental errors with polyvinylbenzyl glucaro(1,4)lactonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Polyvinylbenzyl Glucaro(1,4)lactonate and similar functional polymers.
Section 1: Synthesis and Polymerization
This section addresses common issues encountered during the synthesis of the monomer and its subsequent polymerization.
Frequently Asked Questions (FAQs)
Q1: My polymerization of vinylbenzyl glucaro(1,4)lactonate has a low yield. What are the potential causes?
A1: Low polymerization yield can stem from several factors:
-
Initiator Inefficiency: The initiator may be decomposing too slowly or too quickly at your reaction temperature. Ensure the initiator's half-life is appropriate for your desired polymerization time and temperature.
-
Inhibitors: The monomer or solvent may contain inhibitors (like oxygen or stabilizers from the vinylbenzyl chloride precursor) that quench the free radicals necessary for polymerization.[1] Ensure your monomer is pure and the reaction is properly deoxygenated.
-
Chain Transfer: The solvent or impurities can act as chain transfer agents, prematurely terminating growing polymer chains.[2] Consider using a solvent with a low chain transfer constant.
-
Monomer Purity: Impurities in the vinylbenzyl glucaro(1,4)lactonate monomer can interfere with the polymerization process. It is crucial to purify the monomer before use.
Q2: The polydispersity index (PDI) of my polymer is very high (>2.0). How can I achieve a more controlled polymerization?
A2: A high PDI indicates a lack of control over the polymerization, resulting in polymer chains of widely varying lengths. To achieve a lower PDI:
-
Consider Controlled Radical Polymerization (CRP): Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) or Atom Transfer Radical Polymerization (ATRP) offer much better control over polymer molecular weight and distribution compared to conventional free radical polymerization.[3][4] RAFT is often a good choice for vinylbenzyl monomers to avoid side reactions with the benzyl chloride group.[5]
-
Optimize Initiator Concentration: Too high an initiator concentration can lead to a large number of chains initiating simultaneously and terminating quickly, broadening the PDI.
-
Maintain Constant Temperature: Fluctuations in reaction temperature can affect the rates of initiation, propagation, and termination differently, leading to a broader molecular weight distribution.
Troubleshooting Guide: Polymerization Issues
| Problem | Potential Cause | Suggested Solution |
| High Polydispersity Index (PDI) | Uncontrolled radical polymerization. | Switch to a controlled radical polymerization technique like RAFT.[3] Optimize initiator concentration and ensure stable reaction temperature. |
| Low Polymer Yield | Presence of inhibitors (e.g., oxygen).[1] Inefficient initiator. Chain transfer to solvent.[2] | Deoxygenate the reaction mixture thoroughly. Select an initiator with an appropriate half-life for the reaction temperature. Choose a solvent with a low chain transfer constant. |
| Gel Formation | High monomer concentration or uncontrolled polymerization leading to cross-linking. | Reduce the initial monomer concentration. Implement a controlled polymerization method to manage the reaction kinetics. |
| Bimodal GPC Trace | Inconsistent initiation or presence of impurities that act as a secondary initiator. | Purify the monomer and initiator. Ensure a single, efficient initiation step by allowing for a proper induction period if necessary. |
Section 2: Polymer Characterization
This section provides guidance on troubleshooting common issues related to the characterization of this compound.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving my purified this compound for analysis. What solvents should I try?
A1: The solubility of this polymer will be dictated by the hydrophilic glucaro(1,4)lactonate moiety and the more hydrophobic polyvinylbenzyl backbone. A range of solvents should be tested. Start with polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP). Depending on the degree of polymerization, solubility in water may be possible, especially with the presence of the sugar-based lactone.[6] Gentle heating may aid dissolution.
Q2: My NMR spectrum shows broad, poorly resolved peaks. How can I improve the quality of my spectrum?
A2: Broad peaks in polymer NMR are common due to the slow tumbling of large molecules in solution. To improve resolution:
-
Increase Temperature: Acquiring the spectrum at a higher temperature can increase polymer chain mobility and narrow the peaks.
-
Use a Different Solvent: A solvent that better solvates the polymer can improve spectral resolution.
-
Increase Relaxation Delay: A longer delay between pulses can ensure complete relaxation of the polymer protons, leading to better quantitative results.
-
Check for Aggregation: The polymer may be aggregating in solution. Try a more dilute solution or a different solvent to break up aggregates.
Troubleshooting Guide: Characterization Issues
| Problem | Technique | Potential Cause | Suggested Solution |
| Poorly Resolved Peaks | NMR Spectroscopy | Polymer aggregation, high viscosity, or insufficient chain mobility. | Increase the measurement temperature. Use a more suitable deuterated solvent (e.g., DMSO-d6, DMF-d7).[6] |
| Inconsistent Molecular Weight | GPC/SEC | Column degradation, improper mobile phase, or polymer-column interactions. | Use a guard column to protect the analytical columns. Ensure the mobile phase is appropriate for a hydrophilic polymer, possibly with added salt to screen interactions.[7] |
| Broad Endothermic Transition | DSC | Wide range of polymer chain lengths (high PDI). | Synthesize the polymer using a controlled polymerization method to narrow the molecular weight distribution. |
| Unclear IR Peaks for Lactone Group | FTIR | Overlapping peaks with other functional groups. Water absorption if the sample is not dry. | Ensure the sample is thoroughly dried under vacuum. Use deconvolution software to resolve overlapping peaks. |
Section 3: Drug Delivery Applications
This section focuses on troubleshooting challenges related to using this compound as a drug delivery vehicle.
Frequently Asked Questions (FAQs)
Q1: My drug loading efficiency is very low. How can I improve it?
A1: Low drug loading is a common challenge in nanoparticle drug delivery.[8] Potential solutions include:
-
Optimize Drug-Polymer Interactions: The compatibility between your drug and the polymer is crucial. The glucaro(1,4)lactonate moiety may interact favorably with polar drugs.
-
Modify the Encapsulation Method: The method of nanoparticle formulation (e.g., nanoprecipitation, emulsion) significantly impacts loading.[9] For nanoprecipitation, adjusting the solvent/antisolvent system and the rate of addition can improve encapsulation.[8]
-
Increase Initial Drug Concentration: While there's a limit, increasing the amount of drug in the formulation process can lead to higher loading, but be mindful of drug precipitation.[10]
-
Use a Co-solvent: In some cases, adding a co-solvent can improve the solubility of both the drug and polymer during nanoparticle formation, leading to better encapsulation.[10]
Q2: I'm observing a significant "burst release" of my drug in vitro, followed by a very slow release. How can I achieve a more sustained release profile?
A2: A burst release is often due to the drug being adsorbed to the surface of the nanoparticles rather than being encapsulated within the core.[11] To mitigate this:
-
Optimize Formulation: As with drug loading, the formulation process is key. Slower nanoparticle formation can lead to better encapsulation and less surface-adsorbed drug.
-
Washing Step: Ensure your nanoparticle purification process (e.g., centrifugation, dialysis) is sufficient to remove any unencapsulated and surface-adsorbed drug.
-
Polymer Properties: A higher molecular weight polymer can create a denser nanoparticle core, slowing down drug diffusion.
-
Consider a Shell: Creating a core-shell nanoparticle with a secondary polymer layer can help to control the initial burst release.
Troubleshooting Guide: Drug Delivery Experiments
| Problem | Experiment | Potential Cause | Suggested Solution |
| Low Drug Loading Efficiency | Nanoparticle Formulation | Poor drug-polymer miscibility. Sub-optimal formulation parameters.[9] | Screen different drug-to-polymer ratios. Modify the solvent system or formulation technique (e.g., nanoprecipitation rate).[8][12] |
| High Initial Burst Release | In Vitro Drug Release | Drug adsorbed on the nanoparticle surface. Porous nanoparticle structure. | Improve purification of nanoparticles to remove surface-bound drug. Increase polymer molecular weight for a denser matrix.[11] |
| Nanoparticle Aggregation | Formulation/Storage | Insufficient surface charge or steric stabilization. | Ensure adequate purification to remove excess reagents. Optimize pH or ionic strength of the storage buffer. |
| Inconsistent Release Profiles | In Vitro Drug Release | Non-sink conditions in the release medium.[13] Inadequate separation of nanoparticles from the release medium.[14] | Increase the volume of the release medium or use a flow-through cell. Use a dialysis-based method or centrifugal ultrafiltration with an appropriate molecular weight cutoff.[14][15] |
Section 4: Experimental Protocols & Visualizations
Protocol 1: Generalized Free Radical Polymerization
-
Monomer Purification: Purify the vinylbenzyl glucaro(1,4)lactonate monomer by passing it through a column of basic alumina to remove any inhibitors.
-
Reaction Setup: In a Schlenk flask, dissolve the monomer and a radical initiator (e.g., AIBN) in an appropriate solvent (e.g., DMF). The molar ratio of monomer to initiator will determine the theoretical molecular weight.
-
Deoxygenation: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir for the intended reaction time (e.g., 24 hours).
-
Termination and Precipitation: Cool the reaction to room temperature and precipitate the polymer by adding the solution dropwise into a large excess of a non-solvent (e.g., diethyl ether).
-
Purification: Collect the polymer by filtration and re-dissolve it in a small amount of the reaction solvent. Re-precipitate to remove unreacted monomer and initiator fragments.
-
Drying: Dry the purified polymer under vacuum at an elevated temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Nanoparticle Formulation by Nanoprecipitation
-
Organic Phase Preparation: Dissolve the this compound polymer and the hydrophobic drug in a water-miscible organic solvent (e.g., acetone or THF).
-
Aqueous Phase Preparation: Prepare an aqueous solution, which will act as the anti-solvent. This can be deionized water or a buffer solution.
-
Nanoprecipitation: Under vigorous stirring, add the organic phase dropwise to the aqueous phase. The polymer and drug will co-precipitate, forming nanoparticles.
-
Solvent Evaporation: Stir the resulting nanoparticle suspension at room temperature for several hours to allow the organic solvent to evaporate.
-
Purification: Purify the nanoparticles to remove the free drug and any remaining solvent. This can be done by centrifugation followed by re-suspension of the pellet, or by dialysis against deionized water.
-
Storage: Store the purified nanoparticle suspension at 4 °C.
Protocol 3: In Vitro Drug Release Study using Dialysis
-
Sample Preparation: Transfer a known volume of the drug-loaded nanoparticle suspension into a dialysis bag with an appropriate molecular weight cutoff (MWCO) that retains the nanoparticles but allows the free drug to pass through.
-
Release Medium: Place the sealed dialysis bag into a larger container with a known volume of release medium (e.g., phosphate-buffered saline, pH 7.4), maintained at 37 °C with constant stirring. This setup should ensure sink conditions.[13]
-
Sampling: At predetermined time points, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium.
-
Quantification: Analyze the concentration of the drug in the collected aliquots using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Data Analysis: Calculate the cumulative percentage of drug released over time.
Visualizations
Caption: General experimental workflow from polymer synthesis to application.
Caption: Troubleshooting decision tree for common polymerization issues.
Caption: Conceptual diagram of drug release from a nanoparticle carrier.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. youtube.com [youtube.com]
- 5. The synthesis of well-defined poly(vinylbenzyl chloride)-grafted nanoparticles via RAFT polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrophilic Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 9. Using a systematic and quantitative approach to generate new insights into drug loading of PLGA nanoparticles using nanoprecipitation - Nanoscale Advances (RSC Publishing) DOI:10.1039/D4NA00087K [pubs.rsc.org]
- 10. Drug Loading Augmentation in Polymeric Nanoparticles Using a Coaxial Turbulent Jet Mixer: Yong Investigator Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. Polymer Nanoparticles with High Drug Loading - ChemistryViews [chemistryviews.org]
- 13. agnopharma.com [agnopharma.com]
- 14. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Biocompatibility of Polyvinylbenzyl Glucaro(1,4)lactonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the biocompatibility of polyvinylbenzyl glucaro(1,4)lactonate (PVBG).
Frequently Asked Questions (FAQs)
Q1: What is this compound (PVBG)?
A1: this compound is a polymer that consists of a polyvinylbenzyl backbone functionalized with glucaro(1,4)lactonate moieties. The polyvinylbenzyl component provides a stable, modifiable polymer backbone, while the glucaro(1,4)lactonate is derived from D-glucaric acid, a natural and non-toxic compound found in mammals and various fruits and vegetables.[1][2] This sugar-like lactone component is explored for its potential to enhance the biocompatibility of the synthetic polymer backbone.
Q2: What are the potential biocompatibility challenges with PVBG?
A2: The primary biocompatibility challenges with PVBG are likely to stem from the polyvinylbenzyl backbone. Like many synthetic polymers, it may initially trigger an inflammatory response, protein adsorption, and potential cytotoxicity. The degree of these responses can be influenced by factors such as residual monomers from synthesis, the polymer's molecular weight, and its surface chemistry.[3][4]
Q3: How can the glucaro(1,4)lactonate component enhance biocompatibility?
A3: D-glucaro-1,4-lactone and its precursor, D-glucaric acid, are known to be non-toxic and possess antioxidant properties.[1][2][5][6] By incorporating this moiety into the polymer, it is hypothesized that the biocompatibility of the polyvinylbenzyl backbone can be improved. The glucaro(1,4)lactonate may help to reduce oxidative stress at the material-tissue interface and present a more "natural" surface to cells, potentially reducing protein adsorption and the foreign body response.
Q4: What are the first steps in assessing the biocompatibility of my PVBG material?
A4: A tiered approach, as recommended by ISO 10993 standards, is advisable.[7][8] Initial in vitro screening should include cytotoxicity assays (e.g., MTT, agar diffusion), hemolysis assays if the material will have blood contact, and protein adsorption studies to understand the initial biological interactions.[9][10][11]
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in In Vitro Assays
| Potential Cause | Troubleshooting Step |
| Residual Monomers or Solvents | Purify the polymer using appropriate techniques (e.g., dialysis, precipitation) to remove unreacted vinylbenzyl chloride or other synthesis reagents. |
| Leachable Components | Perform extraction studies (e.g., as per ISO 10993-12) to identify and quantify any leachable substances. Consider modifying the polymerization process to ensure complete reaction. |
| Unfavorable Surface Chemistry | Consider surface modification techniques to present a more biocompatible interface. This could involve treatments that increase the surface density of the glucaro(1,4)lactonate moiety. |
| Incorrect Assay Choice | Ensure the chosen cytotoxicity assay is appropriate for your material's form (e.g., direct contact for films, extract-based for powders). |
Issue 2: Significant Protein Adsorption
| Potential Cause | Troubleshooting Step |
| Hydrophobic Surface | The polyvinylbenzyl backbone can be hydrophobic, leading to non-specific protein adsorption. Increase the hydrophilicity of the surface through plasma treatment or by grafting hydrophilic polymers. |
| Surface Charge | The surface charge can influence which proteins adsorb. Characterize the zeta potential of your material and consider modifications to achieve a more neutral or slightly negative surface charge. |
| Insufficient Glucaro(1,4)lactonate Exposure | The glucaro(1,4)lactonate groups may be sterically hindered. Alter the synthesis to incorporate a spacer between the backbone and the lactone, or use surface modification to reorient the surface chemistry. |
Issue 3: Hemolysis Detected in Blood Contact Studies
| Potential Cause | Troubleshooting Step |
| Surface Roughness | A rough surface can physically damage red blood cells. Characterize the surface topography (e.g., using AFM or SEM) and refine the material processing to create a smoother surface. |
| Chemical Interactions | Certain chemical groups can induce hemolysis. While glucaro(1,4)lactonate is expected to be hemocompatible, ensure no reactive groups from the backbone are exposed. Surface passivation techniques may be beneficial. |
| Leachables | As with cytotoxicity, leachable components can damage red blood cells. Ensure thorough purification of the polymer. |
Experimental Protocols
MTT Cytotoxicity Assay (Indirect Extract Method)
This protocol is adapted from ISO 10993-5 and is a common method for assessing the cytotoxicity of leachable substances from a biomaterial.[10]
-
Material Preparation: Prepare the PVBG material with a surface area-to-volume ratio of 3 cm²/mL in serum-free cell culture medium.
-
Extraction: Incubate the material in the medium at 37°C for 24 hours.
-
Cell Culture: Seed a 96-well plate with a suitable cell line (e.g., L929 fibroblasts) at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Exposure: Remove the old medium from the cells and replace it with the extract from the PVBG material. Include positive (e.g., dilute phenol) and negative (e.g., fresh medium) controls.
-
Incubation: Incubate the cells with the extracts for 24 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Quantification: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at 570 nm using a plate reader. Cell viability is expressed as a percentage relative to the negative control.
Hemolysis Assay (Direct Contact Method)
This protocol is based on ASTM F756 and is used to determine the hemolytic properties of materials that will come into direct contact with blood.[3][5][6]
-
Blood Preparation: Obtain fresh, anticoagulated blood (e.g., rabbit or human) and dilute it with saline to a hemoglobin concentration of approximately 10 mg/mL.
-
Material Preparation: Prepare samples of PVBG with defined surface areas.
-
Incubation: Place the PVBG samples in test tubes with the diluted blood. Use a positive control (e.g., water) and a negative control (e.g., saline). Incubate at 37°C for 3 hours with gentle agitation.
-
Centrifugation: Centrifuge the tubes to pellet the intact red blood cells.
-
Spectrophotometry: Carefully collect the supernatant and measure the absorbance of the free hemoglobin at 540 nm.
-
Calculation: Calculate the percentage of hemolysis for the PVBG sample relative to the positive control. A hemolysis rate below 2% is generally considered non-hemolytic.
Visualizations
Caption: Workflow for Biocompatibility Assessment of PVBG.
Caption: Initial Host Response to a Biomaterial Surface.
References
- 1. researchgate.net [researchgate.net]
- 2. [The biological role of D-glucaric acid and its derivatives: potential use in medicine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biocompatibility screening of poly (vinyl chloride) implants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protective effects of D-glucaro 1,4-lactone against oxidative/nitrative modifications of plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective effects of D-glucaro-1,4-lactone against oxidative modifications in blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro biocompatibility analysis of functionalized poly(vinyl chloride)/layered double hydroxide nanocomposites - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Carbohydrate - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. KR20220083244A - Method for preparing of laurolactam, synthesis apparatus thereof, composition of laurolactam from the same and method for preparing of polylaurolactam from the same - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
Validating the Structure of Polyvinylbenzyl Glucaro(1,4)lactonate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the structural validation of polyvinylbenzyl glucaro(1,4)lactonate, a polymer with potential applications in drug delivery and biomaterials. Due to the limited direct literature on this specific polymer, this guide establishes a validation workflow by comparing its expected analytical data with that of its precursor, polyvinylbenzyl chloride (PVBC), and other relevant polymers. The methodologies and expected outcomes detailed below will enable researchers to unequivocally confirm the successful synthesis and structure of this novel material.
Proposed Structure and Synthesis
This compound is synthesized by the functionalization of polyvinylbenzyl chloride. This reaction involves the nucleophilic substitution of the chloride on the benzyl group of PVBC with a salt of glucaro(1,4)lactone, forming an ester linkage. The proposed structure is a polystyrene backbone with benzyl glucaro(1,4)lactonate pendant groups.
Comparative Data Presentation
The successful synthesis of this compound can be confirmed by comparing its analytical data with that of the starting material, polyvinylbenzyl chloride. The following tables summarize the expected results from key analytical techniques.
Table 1: Spectroscopic Analysis
| Technique | Polyvinylbenzyl Chloride (PVBC) | This compound (Expected) | Purpose of Comparison |
| ¹H NMR | ~6.2-7.5 ppm: Aromatic protons of the benzyl group.~4.5 ppm: Methylene protons (-CH₂Cl).~1.2-2.0 ppm: Polymer backbone protons. | ~6.2-7.5 ppm: Aromatic protons.~5.0-5.2 ppm: Methylene protons of the ester linkage (-CH₂-O-C=O).~3.5-4.5 ppm: Protons on the glucaro(1,4)lactone ring.~1.2-2.0 ppm: Polymer backbone protons. | Shift of the methylene protons from ~4.5 ppm to ~5.0-5.2 ppm indicates the replacement of the chlorine with the bulkier and more electron-withdrawing glucaro(1,4)lactonate group. The appearance of new peaks corresponding to the lactone ring protons confirms the grafting. |
| ¹³C NMR | ~125-140 ppm: Aromatic carbons.~46 ppm: Methylene carbon (-CH₂Cl).~40-45 ppm: Polymer backbone carbons. | ~170-175 ppm: Carbonyl carbon of the ester.~125-140 ppm: Aromatic carbons.~60-80 ppm: Carbons of the glucaro(1,4)lactone ring.~65 ppm: Methylene carbon of the ester linkage (-CH₂-O-).~40-45 ppm: Polymer backbone carbons. | Appearance of a peak in the carbonyl region (~170-175 ppm) and peaks corresponding to the lactone ring carbons. A shift in the methylene carbon signal confirms the substitution. |
| FTIR | ~3000-3100 cm⁻¹: Aromatic C-H stretch.~2850-2950 cm⁻¹: Aliphatic C-H stretch.~1600, 1490, 1450 cm⁻¹: Aromatic C=C stretch.~1265 cm⁻¹: C-Cl stretch of the chloromethyl group.~675 cm⁻¹: C-Cl stretch. | ~3200-3500 cm⁻¹: O-H stretch (from hydroxyl groups on the lactone).~3000-3100 cm⁻¹: Aromatic C-H stretch.~2850-2950 cm⁻¹: Aliphatic C-H stretch.~1740-1760 cm⁻¹: C=O stretch (ester and lactone).~1600, 1490, 1450 cm⁻¹: Aromatic C=C stretch.~1100-1200 cm⁻¹: C-O stretch.Disappearance of the ~1265 cm⁻¹ and ~675 cm⁻¹ C-Cl stretch peaks. | The appearance of a strong carbonyl peak and hydroxyl peaks, coupled with the disappearance of the C-Cl peaks, provides strong evidence of successful functionalization.[1][2][3][4] |
Table 2: Molecular Weight and Thermal Analysis
| Technique | Polyvinylbenzyl Chloride (PVBC) | This compound (Expected) | Purpose of Comparison |
| Gel Permeation Chromatography (GPC/SEC) | Provides the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the starting polymer.[2][5][6] | An increase in both Mn and Mw is expected, with a similar PDI to the starting PVBC. | The increase in molecular weight corresponds to the mass of the grafted glucaro(1,4)lactonate units, confirming the addition to the polymer backbone.[5][7] |
| Thermogravimetric Analysis (TGA) | Typically shows a single major decomposition step corresponding to the degradation of the polymer backbone. | May exhibit a multi-step decomposition profile. The initial, lower temperature decomposition would be associated with the loss of the glucaro(1,4)lactonate side chains, followed by the degradation of the polystyrene backbone at a higher temperature. | A change in the thermal degradation profile indicates the presence of the less stable lactone side chains compared to the more stable polymer backbone. |
| Differential Scanning Calorimetry (DSC) | Shows a glass transition temperature (Tg) characteristic of PVBC. | The Tg is expected to be higher than that of PVBC. | The bulky and polar glucaro(1,4)lactonate side chains will restrict the mobility of the polymer chains, leading to an increase in the glass transition temperature.[2] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To elucidate the detailed molecular structure of the polymer.[1][2][4][5]
-
Methodology:
-
Dissolve 10-20 mg of the polymer sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process the spectra (Fourier transform, phase correction, baseline correction, and integration).
-
Analyze the chemical shifts, peak integrations, and splitting patterns to identify the different proton and carbon environments in the polymer.
-
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Purpose: To identify the functional groups present in the polymer.[1][2][3][4]
-
Methodology:
-
Prepare the sample as a thin film by casting from a solution onto a salt plate (e.g., KBr, NaCl) or as a KBr pellet.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.
-
Acquire the FTIR spectrum over a range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups of interest.
-
3. Gel Permeation Chromatography (GPC/SEC)
-
Purpose: To determine the molecular weight distribution of the polymer.[2][5][6][7]
-
Methodology:
-
Dissolve the polymer sample in a suitable mobile phase (e.g., THF, DMF) at a known concentration.
-
Filter the solution to remove any particulate matter.
-
Inject the sample into the GPC/SEC system equipped with a suitable column set and detectors (e.g., refractive index, light scattering).
-
Calibrate the system using polymer standards of known molecular weight (e.g., polystyrene standards).
-
Analyze the resulting chromatogram to determine Mn, Mw, and PDI.
-
4. Thermogravimetric Analysis (TGA)
-
Purpose: To evaluate the thermal stability and composition of the polymer.
-
Methodology:
-
Place a small amount of the polymer sample (5-10 mg) into a TGA pan.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen, air) at a constant heating rate (e.g., 10 °C/min).
-
Record the weight loss of the sample as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of decomposition and the temperatures of maximum weight loss.
-
5. Differential Scanning Calorimetry (DSC)
-
Purpose: To determine the thermal transitions, such as the glass transition temperature (Tg).[2]
-
Methodology:
-
Seal a small amount of the polymer sample (5-10 mg) in a DSC pan.
-
Heat the sample to a temperature above its expected Tg to erase its thermal history.
-
Cool the sample at a controlled rate.
-
Reheat the sample at a controlled rate and record the heat flow as a function of temperature.
-
Determine the Tg from the inflection point in the heat flow curve.
-
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the structural validation process.
Caption: Experimental workflow for the synthesis and structural validation of this compound.
Caption: Logical relationship of evidence for the structural validation of the target polymer.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. measurlabs.com [measurlabs.com]
- 3. tandfonline.com [tandfonline.com]
- 4. polymersolutions.com [polymersolutions.com]
- 5. Techniques Used for Polymer Characterization | MolecularCloud [molecularcloud.org]
- 6. polymersource.ca [polymersource.ca]
- 7. Polymer characterization - Wikipedia [en.wikipedia.org]
Confirming the Purity of Polyvinylbenzyl Glucaro(1,4)lactonate: A Comparative Guide to Polymer Analysis
For researchers, scientists, and drug development professionals, ensuring the purity of a polymer is a critical step in guaranteeing its performance, safety, and reproducibility in applications such as drug delivery. This guide provides a comparative overview of standard analytical techniques used to confirm the purity of functionalized polyesters, with a specific focus on polyvinylbenzyl glucaro(1,4)lactonate. To offer a clear benchmark, its expected analytical data is compared against three widely used biodegradable polyesters in the biomedical field: Polylactic Acid (PLA), Poly(lactic-co-glycolic acid) (PLGA), and Polycaprolactone (PCL).
Data Presentation: Comparative Analysis of Polymer Purity
The following tables summarize the key analytical parameters used to assess the purity of these polymers.
Table 1: Purity Assessment via Nuclear Magnetic Resonance (NMR) Spectroscopy
| Polymer | Key Characteristic ¹H NMR Chemical Shifts (ppm) | Expected Observations for Purity Confirmation |
| This compound (Hypothetical) | ~7.0-7.5 (aromatic protons of benzyl group), ~4.5-5.0 (benzylic protons), ~4.0-4.5 (protons on glucaro(1,4)lactonate backbone) | Sharp, well-defined peaks corresponding to the polymer backbone and functional groups. Absence of peaks from residual monomers, solvents, or side-reaction products. Integral ratios should match the expected proton count of the repeating unit. |
| Polylactic Acid (PLA) | ~5.1-5.2 (methine proton, -CH-), ~1.5-1.6 (methyl protons, -CH₃)[1][2][3][4] | Characteristic quartet for the methine proton and doublet for the methyl protons. Absence of monomer peaks (lactic acid or lactide).[1] |
| Poly(lactic-co-glycolic acid) (PLGA) | ~5.2 (methine proton of LA unit), ~4.8 (methylene protons of GA unit), ~1.5 (methyl protons of LA unit)[5][6][7] | Presence of peaks for both lactic and glycolic acid units. The ratio of the integrals of the LA methine proton to the GA methylene protons can be used to determine the monomer ratio.[7] |
| Polycaprolactone (PCL) | ~4.0 (triplet, -CH₂-O-), ~2.3 (triplet, -CO-CH₂-), ~1.6 (multiplet, -CH₂-), ~1.4 (multiplet, -CH₂-) | Distinct triplets and multiplets corresponding to the methylene groups in the caprolactone repeating unit. Absence of ε-caprolactone monomer peaks. |
Table 2: Purity Assessment via Fourier-Transform Infrared (FT-IR) Spectroscopy
| Polymer | Key Characteristic FT-IR Absorption Peaks (cm⁻¹) | Expected Observations for Purity Confirmation |
| This compound (Hypothetical) | ~3000-2850 (C-H stretch), ~1770-1750 (lactone C=O stretch), ~1600 & ~1450 (aromatic C=C stretch), ~1200-1000 (C-O stretch)[8][9] | A strong carbonyl peak characteristic of the lactone ring.[10][11] Peaks indicating the presence of the aromatic benzyl group. Absence of broad -OH peaks from unreacted glucaric acid or hydrolysis. |
| Polylactic Acid (PLA) | ~2995 & ~2945 (C-H stretch), ~1750 (C=O stretch), ~1180 & ~1080 (C-O stretch)[2] | A strong carbonyl ester peak. The spectrum should be free of broad hydroxyl peaks that would indicate the presence of lactic acid monomer or significant hydrolysis.[2] |
| Poly(lactic-co-glycolic acid) (PLGA) | ~2995 & ~2945 (C-H stretch), ~1750 (C=O stretch), ~1170 & ~1090 (C-O stretch)[12][13][14][15][16] | The spectrum is very similar to PLA. The precise position of the carbonyl peak can be influenced by the LA:GA ratio.[12] |
| Polycaprolactone (PCL) | ~2940 & ~2865 (asymmetric and symmetric CH₂ stretch), ~1725 (C=O stretch), ~1240 & ~1170 (asymmetric and symmetric C-O-C stretch)[17][18][19][20] | A sharp and intense carbonyl peak. The absence of a broad -OH peak is indicative of a high molecular weight polymer with minimal hydrolysis.[19] |
Table 3: Purity and Molecular Weight Distribution via Size-Exclusion Chromatography (SEC)
| Polymer | Typical Molecular Weight (kDa) for Drug Delivery | Typical Polydispersity Index (PDI) for Drug Delivery | Expected Observations for Purity Confirmation |
| This compound (Hypothetical) | Application Dependent | < 1.5 | A single, symmetrical, and narrow peak indicating a homogenous polymer population. Absence of a low molecular weight tail that could suggest the presence of oligomers or impurities. |
| Polylactic Acid (PLA) | 10 - 100 | < 2.0[21][22] | A monomodal peak is expected. A low PDI value suggests a controlled polymerization process. |
| Poly(lactic-co-glycolic acid) (PLGA) | 10 - 200 | < 2.0[15][23][24][25] | A single, relatively narrow peak. The molecular weight and PDI are critical parameters that influence the drug release profile.[26] |
| Polycaprolactone (PCL) | 10 - 80 | < 1.8[27][28][29] | A narrow and symmetric peak is desirable for predictable degradation and drug release kinetics. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the polymer in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Ensure the polymer is fully dissolved; gentle vortexing or sonication may be applied.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
Shim the magnetic field to obtain optimal resolution.
-
Set the appropriate acquisition parameters, including the number of scans (typically 16-64 for ¹H NMR), relaxation delay, and pulse width.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
-
Data Analysis:
-
Integrate the peaks corresponding to the different protons in the polymer structure.
-
Calculate the ratios of the integrals to confirm the polymer's chemical structure and identify any impurities.
-
Compare the observed chemical shifts to known values for the expected polymer and potential impurities.
-
Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (ATR Method):
-
Place a small amount of the solid polymer sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrument Setup:
-
Set the spectral range (typically 4000-400 cm⁻¹).
-
Select the desired resolution (e.g., 4 cm⁻¹).
-
Set the number of scans to be co-added (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption peaks and assign them to the corresponding functional groups in the polymer.
-
Compare the obtained spectrum with a reference spectrum of the pure polymer, if available.
-
Look for any unexpected peaks that may indicate the presence of impurities or degradation products.
-
Protocol 3: Size-Exclusion Chromatography (SEC)
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the polymer sample.
-
Dissolve the sample in a suitable mobile phase solvent (e.g., tetrahydrofuran (THF), chloroform) to a final concentration of 1-2 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Instrument Setup:
-
Equilibrate the SEC system, including the columns and detectors (e.g., refractive index, light scattering), with the mobile phase at a constant flow rate (e.g., 1 mL/min).
-
Ensure the system has reached a stable baseline.
-
-
Calibration:
-
Inject a series of narrow molecular weight standards (e.g., polystyrene) to generate a calibration curve of log(molecular weight) versus elution volume.
-
-
Data Acquisition:
-
Inject the prepared polymer sample onto the SEC column.
-
Record the chromatogram.
-
-
Data Analysis:
-
Using the calibration curve, determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer sample.
-
Analyze the peak shape for symmetry and the presence of any shoulders or additional peaks that might indicate impurities or a multimodal distribution.
-
Mandatory Visualization
Caption: Workflow for polymer purity confirmation.
Caption: Logical relationship of purity analysis techniques.
References
- 1. global-sci.com [global-sci.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. kinampark.com [kinampark.com]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of commercial PLGAs by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Evidence for lactone formation during infrared multiple photon dissociation spectroscopy of bromoalkanoate doped salt clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.pg.edu.pl [chem.pg.edu.pl]
- 12. jddtonline.info [jddtonline.info]
- 13. researchgate.net [researchgate.net]
- 14. Detection of PLGA-based nanoparticles at a single-cell level by synchrotron radiation FTIR spectromicroscopy and correlation with X-ray fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. dovepress.com [dovepress.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Poly(Lactic Acid)-Based Microparticles for Drug Delivery Applications: An Overview of Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Sustained Intraocular Pressure Reduction Using Bisoprolol-Loaded PLGA Nanoparticles: A Promising Strategy for Enhanced Ocular Delivery with Reduced GFAP Expression Indicative of Lower Glial Activation | MDPI [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
Performance of Polyvinylbenzyl Glucaro(1,4)lactonate: A Comparative Analysis Against Established Biocompatible Polymers
As of late 2025, specific performance data for polyvinylbenzyl glucaro(1,4)lactonate is not yet available in peer-reviewed literature. This guide provides a comparative benchmark against well-established biodegradable polymers—Poly(lactic acid) (PLA), Poly(lactic-co-glycolic acid) (PLGA), and Polycaprolactone (PCL)—that are widely used as standards in drug delivery and tissue engineering research.
This document is intended for researchers, scientists, and drug development professionals to serve as a reference for the performance characteristics that a new polymer, such as this compound, would be evaluated against. The data presented herein is a synthesis of findings from multiple studies on these standard polymers.
Comparative Performance of Standard Biocompatible Polymers
The efficacy of biodegradable polymers in biomedical applications is often determined by their mechanical properties, drug release kinetics, and degradation profiles. The following tables summarize key performance indicators for PLA, PLGA, and PCL.
Mechanical Properties
The mechanical strength and elasticity of a polymer are critical for applications such as tissue engineering scaffolds, which need to mimic the properties of native tissue.[1]
| Property | Poly(lactic acid) (PLA) | Poly(lactic-co-glycolic acid) (PLGA) | Polycaprolactone (PCL) |
| Tensile Strength (MPa) | 28-50[2] | 40-70 | 20-40[3] |
| Young's Modulus (GPa) | 1.2-3.0[2] | 1.0-2.0 | 0.2-0.4[3] |
| Elongation at Break (%) | 2-6[2] | 3-10 | >100[3] |
| Degradation Time | 12-24 months[4] | 1-12 months (variable with ratio)[5] | >24 months[6] |
Drug Release Characteristics
The rate of drug release from a polymer matrix is a crucial factor in designing effective drug delivery systems. This is often characterized by an initial burst release followed by a sustained release phase.
| Property | Poly(lactic acid) (PLA) | Poly(lactic-co-glycolic acid) (PLGA) | Polycaprolactone (PCL) |
| Release Profile | Biphasic or triphasic[7] | Biphasic with initial burst[5][8] | Sustained, near zero-order |
| Typical Drug Encapsulation | Hydrophobic drugs[7] | Hydrophilic and hydrophobic drugs | Hydrophobic drugs |
| Controlling Factors | Molecular weight, crystallinity[4] | Lactide:glycolide ratio, molecular weight[9] | Molecular weight, porosity |
| Cumulative Release (70 days) | ~50% (for some formulations) | 95-100% (PEG-PLGA)[10] | Formulation dependent |
Experimental Protocols
The following are detailed methodologies for key experiments typically performed to evaluate the performance of biodegradable polymers for drug delivery applications.
Nanoparticle Formulation via Emulsification-Solvent Evaporation
This method is widely used for encapsulating therapeutic agents within polymeric nanoparticles.[11][12]
Materials:
-
Polymer (e.g., PLA, PLGA, PCL)
-
Drug of interest
-
Organic solvent (e.g., dichloromethane, ethyl acetate)
-
Aqueous phase (e.g., deionized water)
-
Surfactant (e.g., polyvinyl alcohol (PVA), Pluronic F68)
Procedure:
-
Dissolve the polymer and the drug in the organic solvent.
-
Prepare the aqueous phase containing the surfactant.
-
Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate.
-
Collect the resulting nanoparticles by centrifugation.
-
Wash the nanoparticles with deionized water to remove excess surfactant and unencapsulated drug.
-
Lyophilize the nanoparticles for long-term storage.
Characterization of Nanoparticles
A suite of techniques is employed to characterize the physicochemical properties of the formulated nanoparticles.[13][14][15]
-
Particle Size and Zeta Potential: Dynamic Light Scattering (DLS) is used to determine the average particle size, size distribution (polydispersity index, PDI), and surface charge (zeta potential).
-
Morphology: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the shape and surface morphology of the nanoparticles.
-
Drug Loading and Encapsulation Efficiency:
-
Dissolve a known amount of drug-loaded nanoparticles in a suitable solvent to release the encapsulated drug.
-
Quantify the amount of drug using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate the drug loading and encapsulation efficiency using the following formulas:
-
Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
-
In Vitro Drug Release Study
This experiment evaluates the rate and mechanism of drug release from the nanoparticles over time.[10]
Procedure:
-
Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4).
-
Incubate the dispersion at 37°C with constant shaking.
-
At predetermined time intervals, collect an aliquot of the release medium and replace it with fresh medium.
-
Quantify the amount of released drug in the collected aliquots using UV-Vis spectrophotometry or HPLC.
-
Plot the cumulative drug release as a function of time.
Visualizations
Experimental Workflow for Nanoparticle-Based Drug Delivery
The following diagram illustrates a typical workflow for the development and characterization of polymeric nanoparticles for targeted drug delivery.
Caption: Nanoparticle formulation and evaluation workflow.
Signaling Pathway Inhibition by a Targeted Nanoparticle
This diagram illustrates a hypothetical mechanism where a drug-loaded nanoparticle, targeted to a cancer cell, releases its therapeutic agent to inhibit a signaling pathway involved in cell proliferation.
Caption: Targeted inhibition of a cell signaling pathway.
References
- 1. Polycaprolactone in Bone Tissue Engineering: A Comprehensive Review of Innovations in Scaffold Fabrication and Surface Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promising Role of Polylactic Acid as an Ingenious Biomaterial in Scaffolds, Drug Delivery, Tissue Engineering, and Medical Implants: Research Developments, and Prospective Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanical properties of polycaprolactone microfilaments for muscular tissue engineering [scielo.sa.cr]
- 4. Polylactide Perspectives in Biomedicine: From Novel Synthesis to the Application Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Poly (lactic-co-glycolic acid) controlled release systems: experimental and modeling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Poly(Lactic Acid)-Based Microparticles for Drug Delivery Applications: An Overview of Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. PLGA-The Smart Biocompatible Polimer: Kinetic Degradation Studies and Active Principle Release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Polymeric Nanoparticles: Production, Characterization, Toxicology and Ecotoxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchexperts.utmb.edu [researchexperts.utmb.edu]
Prospective Analysis of Polyvinylbenzyl Glucaro(1,4)lactonate for Drug Delivery Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a prospective analysis of a novel, hypothetical polymer, Polyvinylbenzyl Glucaro(1,4)lactonate (PVBG), for use in advanced drug delivery systems. As no direct experimental data for PVBG exists in published literature, this document extrapolates potential properties from its constituent monomers: polyvinylbenzyl chloride and D-glucaro-1,4-lactone. The aim is to offer a theoretical framework for its synthesis, potential performance, and a comparative landscape against established biodegradable polymers.
Introduction to this compound
This compound is envisioned as a novel polymer construct for drug delivery, leveraging the biocompatibility of a sugar-derived lactone and the versatile backbone of a polyvinylbenzyl polymer. D-glucaro-1,4-lactone, a derivative of D-glucaric acid found in fruits and vegetables, has demonstrated detoxifying and anticancer properties.[1] Its incorporation into a polymer backbone could offer unique advantages in therapeutic applications.
Hypothetical Synthesis and Experimental Workflow
The synthesis of PVBG would likely involve a two-step process: the polymerization of vinylbenzyl chloride followed by the grafting of D-glucaro-1,4-lactone.
Experimental Workflow: Proposed Synthesis of PVBG
Caption: Proposed two-step synthesis of PVBG.
Experimental Protocols:
Step 1: Synthesis of Poly(vinylbenzyl chloride) (PVBC) via RAFT Polymerization
-
Materials: 4-vinylbenzyl chloride (VBC), 2-(dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) as a RAFT agent, azobisisobutyronitrile (AIBN) as an initiator, and anhydrous toluene as a solvent.
-
Procedure:
-
In a Schlenk flask, dissolve VBC, DDMAT, and AIBN in anhydrous toluene.
-
Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Heat the reaction mixture at 70°C for 24 hours under an inert atmosphere.
-
Precipitate the resulting polymer in cold methanol and dry under vacuum.
-
Characterize the molecular weight and polydispersity of the PVBC using gel permeation chromatography (GPC).
-
Step 2: Grafting of D-glucaro(1,4)lactone onto PVBC
-
Materials: Synthesized PVBC, D-glucaro-1,4-lactone, sodium hydride (as a base), and anhydrous dimethylformamide (DMF) as a solvent.
-
Procedure:
-
Dissolve D-glucaro-1,4-lactone in anhydrous DMF and add sodium hydride to deprotonate the hydroxyl groups, forming a sodium glucarate salt.
-
Separately, dissolve the synthesized PVBC in anhydrous DMF.
-
Add the PVBC solution dropwise to the activated glucaro(1,4)lactonate solution.
-
Stir the reaction mixture at 60°C for 48 hours under an inert atmosphere.
-
Precipitate the final polymer (PVBG) in diethyl ether and wash thoroughly to remove unreacted starting materials.
-
Dry the purified PVBG under vacuum.
-
Confirm the grafting through Fourier-transform infrared (FTIR) spectroscopy (disappearance of the C-Cl stretch and appearance of new ester and hydroxyl stretches) and nuclear magnetic resonance (NMR) spectroscopy.
-
Comparative Analysis of Drug Delivery Polymers
The potential performance of PVBG is benchmarked against established biodegradable polymers used in drug delivery.
| Property | This compound (PVBG) (Hypothetical) | Poly(Lactic-co-Glycolic Acid) (PLGA) | Poly(caprolactone) (PCL) |
| Biodegradability | Expected to be biodegradable due to the glucaro(1,4)lactonate side chains. | Biodegradable via hydrolysis of ester linkages.[2] | Biodegradable but with a slower degradation rate. |
| Biocompatibility | High, attributed to the natural origin of glucaro(1,4)lactone. | Generally biocompatible, but acidic degradation products can cause local inflammation. | High biocompatibility. |
| Drug Loading Capacity | Potentially high due to the presence of functional groups for drug conjugation and physical encapsulation. | Moderate, dependent on the drug and polymer characteristics. | Good for hydrophobic drugs. |
| Release Mechanism | Expected to be a combination of bulk erosion and enzymatic degradation of the lactone moieties. | Primarily bulk erosion. | Surface erosion. |
| Synthesis Complexity | Multi-step synthesis involving polymerization and subsequent grafting. | Relatively straightforward via ring-opening polymerization of lactide and glycolide. | Straightforward synthesis. |
| Potential Applications | Targeted cancer therapy, oral drug delivery. | Controlled release of a wide range of drugs.[2] | Long-term implantable devices, tissue engineering scaffolds. |
Signaling Pathway: Potential Cellular Interaction
The glucaro(1,4)lactone moiety of PVBG could potentially interact with specific cellular pathways, enhancing therapeutic efficacy. For instance, its structural similarity to glucuronic acid might influence pathways involving β-glucuronidase, an enzyme often overexpressed in tumor microenvironments.
Hypothetical Signaling Pathway Interaction
Caption: Potential cellular uptake and drug release mechanism of PVBG.
Conclusion and Future Directions
While purely theoretical at this stage, the concept of this compound presents an intriguing avenue for the development of novel drug delivery systems. Its proposed biocompatibility, biodegradability, and potential for targeted drug release warrant experimental investigation. Future research should focus on the successful synthesis and characterization of PVBG, followed by in vitro and in vivo studies to validate its efficacy and safety as a drug carrier. The exploration of such novel biomaterials is crucial for advancing the field of therapeutic delivery.
References
A Comparative Guide to Polyvinylbenzyl Glucaro(1,4)lactonate and Other Polymeric Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
The landscape of drug delivery is continually evolving, with a constant demand for novel polymers that offer enhanced biocompatibility, controlled release kinetics, and improved therapeutic efficacy. While established polymers like Poly(lactic-co-glycolic acid) (PLGA) and Poly(lactic acid) (PLA) have been extensively utilized, emerging materials such as those based on glucaro(1,4)lactonate are gaining attention for their potential advantages. This guide provides a comparative analysis of a glucaro-lactone-based polymer system, specifically Poly(glucono-δ-lactone) (PGDL), against the widely used PLGA and PLA, offering insights into their performance based on available experimental data.
Performance Comparison: PGDL vs. PLGA and PLA
This section summarizes the key performance characteristics of PGDL, PLGA, and PLA nanoparticles in drug delivery applications. The data presented is compiled from various studies to provide a comparative overview.
Table 1: Comparison of Physicochemical and Drug Delivery Properties
| Property | Poly(glucono-δ-lactone) (PGDL) | Poly(lactic-co-glycolic acid) (PLGA) | Poly(lactic acid) (PLA) |
| Biocompatibility | High biocompatibility; no signs of toxicity in ovarian carcinoma (OVCAR-3) and macrophage (RAW 264.7) cells at 2.5 mg/ml for 24h.[1] | Generally biocompatible and FDA approved.[2] Biodegradation can lead to an acidic microenvironment, potentially causing inflammation.[3] | Biocompatible and FDA approved for various biomedical applications.[4] |
| Biodegradability | Biodegradable.[1] | Biodegradable via hydrolysis of ester linkages. Degradation rate is tunable by altering the lactide to glycolide ratio.[5] | Biodegradable, with a slower degradation rate compared to PLGA.[4] |
| Drug Loading | Effectively carries anticancer agents like 5-fluorouracil.[1] | Can encapsulate both hydrophobic and hydrophilic drugs. Drug loading is influenced by the preparation method and polymer characteristics.[2][6] | Primarily used for hydrophobic drugs. Challenges exist with low drug loading capacity for some molecules.[4][7] |
| Encapsulation Efficiency | Specific quantitative data not readily available in compared studies. | Varies significantly based on drug and formulation; can be optimized. For example, daunorubicin and glycyrrhizic acid co-loaded nanoparticles showed high encapsulation efficiency. | Can be challenging, with reports of low encapsulation efficiency for certain drugs. For flutamide, an encapsulation efficiency of 44% was achieved.[8] |
| Drug Release Kinetics | Controlled release with a non-Fickian mechanism and no initial burst. Release is enhanced at tumoral pH.[1] | Typically exhibits a biphasic release pattern: an initial burst release followed by a slower, sustained release. The release mechanism is a combination of diffusion and polymer degradation.[9][10] | Generally shows a slower and more prolonged drug release profile compared to PLGA. The release is primarily governed by drug diffusion and polymer degradation. |
| Particle Size | Can form stable nanoparticles.[1] | Nanoparticle size is tunable and typically ranges from 100 to 300 nm for in vivo applications.[2] | Micro and nanoparticles can be fabricated, with size control being a key parameter in formulation.[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. This section outlines the typical experimental protocols for the synthesis and characterization of the compared polymeric nanoparticles.
Synthesis of Poly(glucono-δ-lactone) (PGDL) Nanoparticles
The synthesis of PGDL nanoparticles typically involves the ring-opening polymerization of glucono-δ-lactone. A common method is the w/o emulsification approach.[1]
Protocol:
-
Polymerization: Glucono-δ-lactone (GDL) is polymerized to form a highly branched PGDL polymer.
-
Emulsification: The PGDL polymer is dissolved in an aqueous phase. This aqueous solution is then emulsified in an oil phase (e.g., liquid paraffin) containing a surfactant (e.g., Span-80) to form a water-in-oil (w/o) emulsion.
-
Nanoparticle Formation: The emulsion is homogenized to form stable nanoparticles.
-
Purification: The nanoparticles are collected by centrifugation, washed to remove residual oil and surfactant, and then lyophilized for storage.
Synthesis of PLGA/PLA Nanoparticles
Several methods are employed for the preparation of PLGA and PLA nanoparticles, with the emulsification-solvent evaporation technique being one of the most common.[2][11]
Protocol (Emulsification-Solvent Evaporation):
-
Polymer and Drug Dissolution: PLGA or PLA and the drug to be encapsulated are dissolved in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Emulsification: The organic phase is added to an aqueous phase containing a stabilizer (e.g., polyvinyl alcohol (PVA)) and emulsified using high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: The organic solvent is removed by evaporation under reduced pressure or by continuous stirring, leading to the formation of solid nanoparticles.
-
Purification: The nanoparticles are collected by centrifugation, washed with deionized water to remove excess stabilizer and unencapsulated drug, and then lyophilized.
In Vitro Drug Release Study
The drug release profile from the nanoparticles is typically evaluated using a dialysis method.[12]
Protocol:
-
A known amount of drug-loaded nanoparticles is dispersed in a release medium (e.g., phosphate-buffered saline, PBS) and placed inside a dialysis bag with a specific molecular weight cut-off.
-
The dialysis bag is immersed in a larger volume of the release medium at a constant temperature (e.g., 37°C) with continuous stirring.
-
At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.
-
The concentration of the released drug in the collected samples is quantified using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
Cell Viability Assay (MTT Assay)
The biocompatibility of the nanoparticles is often assessed using an MTT assay to determine cell viability.[1][13]
Protocol:
-
Cells (e.g., cancer cells or normal cells) are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with different concentrations of the nanoparticles for a specific duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, the treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader.
-
Cell viability is expressed as a percentage relative to untreated control cells.
Visualizing a Common Cellular Pathway
Polymeric nanoparticles are often designed to target cancer cells and can interfere with various cellular signaling pathways. The MAPK (Mitogen-Activated Protein Kinase) pathway is a crucial signaling cascade that is frequently dysregulated in cancer and is a common target for nanoparticle-mediated therapies.[14]
Caption: The MAPK signaling pathway and a potential point of nanoparticle intervention.
Experimental Workflow for Nanoparticle Synthesis and Characterization
The following diagram illustrates a typical workflow for the preparation and evaluation of polymeric nanoparticles for drug delivery.
Caption: A generalized workflow for the synthesis and evaluation of polymeric nanoparticles.
References
- 1. Poly(glucono-δ-lactone) based nanocarriers as novel biodegradable drug delivery platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nanocomposix.com [nanocomposix.com]
- 3. Poly(l-lactide-co-caprolactone-co-glycolide)-Based Nanoparticles as Delivery Platform: Effect of the Surfactants on Characteristics and Delivery Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PLA Micro- and Nano-Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PLA/PLGA-Based Drug Delivery Systems Produced with Supercritical CO2—A Green Future for Particle Formulation? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. plga nanoparticles prepared: Topics by Science.gov [science.gov]
- 7. Frontiers | A Perspective on Polylactic Acid-Based Polymers Use for Nanoparticles Synthesis and Applications [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. kinampark.com [kinampark.com]
- 11. polylactide.com [polylactide.com]
- 12. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preliminary Biocompatibility Tests of Poly-ε-Caprolactone/Silver Nanofibers in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
